(S)-Oxiracetam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAQQPQKRMGSS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317414 | |
| Record name | (S)-Oxiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88929-35-5 | |
| Record name | (S)-Oxiracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88929-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088929355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Oxiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enantioselective Synthesis of (S)-Oxiracetam: A Technical Guide for Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enantioselective synthesis of (S)-Oxiracetam, the biologically active enantiomer of the nootropic agent Oxiracetam. The focus is on a practical "chiral pool" synthesis approach, starting from a readily available chiral precursor. Furthermore, this guide provides a comprehensive protocol for the analysis of the enantiomeric purity of the final compound using chiral High-Performance Liquid Chromatography (HPLC). All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction
Oxiracetam, a member of the racetam family of nootropic compounds, is known to enhance cognitive function. As with many chiral drugs, the pharmacological activity of Oxiracetam is primarily attributed to one of its enantiomers, specifically the (S)-enantiomer. Therefore, the development of synthetic routes that selectively produce this compound is of significant interest to ensure a product with higher potency and a potentially improved safety profile. This guide outlines a robust method for the enantioselective synthesis of this compound and the subsequent analysis of its enantiomeric purity.
Enantioselective Synthesis of this compound via a Chiral Pool Approach
This synthetic strategy leverages a "chiral pool" approach, starting with the enantiomerically pure precursor, (S)-4-amino-3-hydroxybutyrate. This method avoids the need for chiral resolution of a racemic mixture, which can be inefficient. The overall synthetic pathway is depicted in the workflow diagram below.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is provided below.
Step 1: Esterification of (S)-4-amino-3-hydroxybutyrate
-
To a round-bottom flask, add (S)-4-amino-3-hydroxybutyrate and 18 volumes of ethanol.
-
Stir the mixture and heat to 60°C for approximately 5 hours, monitoring the reaction by a suitable method (e.g., TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product, Intermediate I ((S)-ethyl 4-amino-3-hydroxybutanoate), is obtained and can be used in the next step with or without further purification.
Step 2: Condensation with a Halogenated Acetic Ester
-
Dissolve Intermediate I in a suitable aprotic solvent.
-
Add a halogenated acetic ester (e.g., ethyl bromoacetate) to the solution.
-
The reaction is carried out to yield Intermediate II.
Step 3: Ring Closure to form the Pyrrolidinone Ring
-
Intermediate II is subjected to ring closure conditions to form the corresponding (S)-4-hydroxy-2-oxopyrrolidine-1-acetate derivative (Intermediate III).
Step 4: Ammonolysis to this compound
-
Treat Intermediate III with ammonia (e.g., aqueous ammonia or ammonia in an alcoholic solvent) to carry out the ammonolysis of the ester group.
-
Upon completion of the reaction, the crude this compound is isolated.
-
The final product is purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data
The following table summarizes the expected yields and enantiomeric excess for the synthesis of this compound.
| Step | Product | Estimated Yield (%) | Expected Enantiomeric Excess (e.e.) (%) |
| 1 | Intermediate I | > 95 | > 99 |
| 2 | Intermediate II | 85 - 90 | > 99 |
| 3 | Intermediate III | 80 - 85 | > 99 |
| 4 | This compound | 75 - 80 (after purification) | > 99 |
Enantiomeric Purity Analysis by Chiral HPLC
The determination of the enantiomeric purity of the synthesized this compound is crucial. A validated chiral HPLC method is the standard for this analysis.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
A standard HPLC system equipped with a UV detector is suitable.
-
The specific parameters for the chiral separation are detailed in the table below.
| Parameter | Specification |
| Column | Chiralpak IA or equivalent amylose-based chiral stationary phase |
| Mobile Phase | A mixture of n-hexane and ethanol (e.g., 80:20 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. System Suitability:
-
Inject a solution of racemic Oxiracetam to confirm the resolution of the two enantiomers. The resolution factor between the (S)- and (R)-Oxiracetam peaks should be greater than 1.5.
-
The tailing factor for the this compound peak should be less than 2.0.
4. Data Analysis:
-
Integrate the peak areas for both the (S)- and (R)-enantiomers in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Conclusion
This technical guide provides a comprehensive framework for the enantioselective synthesis of this compound and the subsequent analysis of its enantiomeric purity. The "chiral pool" approach offers an efficient pathway to the desired enantiomer, and the detailed chiral HPLC method ensures accurate determination of the final product's purity. By following these protocols, researchers and drug development professionals can reliably produce and characterize high-purity this compound for further investigation and development.
(S)-Oxiracetam: A Deep Dive into its Neuroprotective Mechanisms Against Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the neuroprotective effects of (S)-Oxiracetam, the active enantiomer of the nootropic agent Oxiracetam, with a specific focus on its mechanisms against oxidative stress. Oxidative stress, a key pathological factor in numerous neurodegenerative diseases, is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This compound has emerged as a promising compound that mitigates neuronal damage by targeting various facets of the oxidative stress response.
Core Neuroprotective Actions
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by enhancing cellular energy metabolism, bolstering endogenous antioxidant systems, and modulating inflammatory pathways that contribute to oxidative damage.[1][2] Clinical and preclinical studies have demonstrated that this compound is the key effective component of the racemic oxiracetam mixture, responsible for alleviating cognitive impairment and neuronal damage.[2][3]
Quantitative Insights into Neuroprotection
The following tables summarize key quantitative data from studies investigating the effects of this compound and its racemic form on markers of oxidative stress and neuroinflammation.
Table 1: Effect of Oxiracetam on Nitric Oxide Production and iNOS Expression
| Treatment Group | iNOS mRNA Level (Fold over Control) | Nitric Oxide (NO) Production (µM) |
| Control | 1.00 ± 0.00 | Undetectable |
| Aβ-stimulated | 1.48 ± 0.06 | 15.2 ± 1.5 |
| Aβ + Oxiracetam | 1.01 ± 0.05* | 8.7 ± 0.9** |
*p < 0.05 compared to Aβ-stimulated group. Data from a study on amyloid-β (Aβ)-induced microglial activation.[4] Oxiracetam was shown to downregulate the expression of inducible nitric oxide synthase (iNOS) mRNA and subsequently reduce the production of nitric oxide, a key mediator of oxidative stress.[4]
Table 2: Modulation of Inflammatory Cytokine Expression by Oxiracetam
| Treatment Group | IL-1β mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Aβ-stimulated | >4.0 | >3.0 | >2.5 |
| Aβ + Oxiracetam | <2.0 | <1.5 | <1.5* |
*Denotes significant reduction compared to the Aβ-stimulated group. This data highlights Oxiracetam's ability to suppress the expression of pro-inflammatory cytokines in activated microglial cells, thereby reducing the inflammatory component of oxidative stress.[4][5]
Table 3: Impact of this compound on Endogenous Antioxidants
| Treatment Group | Glutathione Content | Ascorbic Acid Content |
| Sham | Normal | Normal |
| Model (2-VO) | Decreased | Decreased |
| Model + this compound | Increased | Increased |
| Model + Oxiracetam | Increased | Increased |
*p < 0.05 compared to the model group. This study demonstrated that both this compound and the racemic mixture increased the levels of crucial endogenous antioxidants in a rat model of chronic cerebral hypoperfusion (2-vessel occlusion).[1]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound against oxidative stress are mediated by complex signaling pathways. Key among these is the modulation of cellular energy metabolism and the Akt/mTOR pathway.
Caption: this compound's neuroprotective signaling cascade.
This compound has been shown to enhance ATP metabolism, which is crucial for neuronal survival and function.[1] Furthermore, its ability to increase the levels of endogenous antioxidants like glutathione and ascorbic acid directly counteracts the damaging effects of ROS.[1] The activation of the Akt/mTOR signaling pathway is another critical mechanism, as this pathway is a key regulator of cell survival and apoptosis.[6] By modulating these pathways, this compound effectively reduces neuronal damage and improves cognitive function in models of cerebrovascular disease.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols based on the cited literature for key experiments.
Induction of Oxidative Stress in Microglial Cells
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ Oligomer Preparation: Amyloid-β (1-42) peptide is dissolved in hexafluoroisopropanol (HFIP), evaporated, and then resuspended in dimethyl sulfoxide (DMSO). This stock is then diluted in DMEM to the desired concentration and incubated to form oligomers.
-
Treatment: BV2 cells are pre-treated with Oxiracetam at various concentrations for a specified period (e.g., 1 hour) before being stimulated with Aβ oligomers for 24 hours to induce an inflammatory and oxidative stress response.[4][5]
Assessment of Nitric Oxide Production
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent system according to the manufacturer's instructions.
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader, and the nitrite concentration is calculated from a standard curve.[4]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the treated BV2 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using specific primers for the target genes (e.g., iNOS, IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[4][5]
Caption: Workflow for in vitro oxidative stress experiments.
Chronic Cerebral Hypoperfusion Model (2-Vessel Occlusion)
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the bilateral common carotid arteries are permanently occluded (2-VO) to induce chronic cerebral hypoperfusion. Sham-operated animals undergo the same surgical procedure without artery occlusion.
-
Drug Administration: this compound, Oxiracetam, or vehicle is administered to the rats (e.g., by oral gavage) for a specified duration following the surgery.
-
Tissue Analysis: After the treatment period, brain tissue (e.g., cortex) is collected for analysis of antioxidant levels (e.g., glutathione, ascorbic acid) using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]
Conclusion
This compound demonstrates significant neuroprotective potential against oxidative stress through a multifaceted mechanism of action. By enhancing cellular energy metabolism, increasing the levels of endogenous antioxidants, and suppressing neuroinflammatory pathways, this compound presents a compelling case for further investigation and development as a therapeutic agent for neurodegenerative conditions where oxidative stress is a key pathological feature. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising nootropic compound.
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease [frontiersin.org]
- 5. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Chemical Structure of (S)-Oxiracetam
Authored by: Gemini
November 2025
Abstract
This technical guide provides a comprehensive overview of the discovery, chemical structure, and synthesis of (S)-Oxiracetam, the pharmacologically active enantiomer of the nootropic agent Oxiracetam. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the stereoselective synthesis and analytical methodologies for the chiral separation of Oxiracetam enantiomers. Furthermore, it explores the proposed mechanism of action and signaling pathways associated with the cognitive-enhancing effects of this compound. All quantitative data are presented in tabular format for clarity, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate synthetic routes and biological pathways.
Introduction
Oxiracetam, a cyclic derivative of gamma-aminobutyric acid (GABA), is a member of the racetam family of nootropic drugs, which are known for their cognitive-enhancing properties.[1][2] First synthesized in 1974, Oxiracetam has been clinically used as a racemic mixture of its (S)- and (R)-enantiomers to treat cognitive deficits of cerebrovascular origin.[3][4] Subsequent research has revealed that the pharmacological activity of Oxiracetam is predominantly attributed to the (S)-enantiomer.[1][2][4] Studies have indicated that this compound exhibits a more favorable pharmacokinetic profile, including a higher absorption rate and a slower elimination rate compared to the racemic mixture.[2] This has led to a focused interest in the development of enantiomerically pure this compound as a therapeutic agent.
This guide will delve into the specifics of this compound, from its initial discovery to its detailed chemical and structural properties.
Discovery and Development
Oxiracetam (4-hydroxy-2-oxo-1-pyrrolidineacetamide) was first synthesized in 1974 by the Smith Kline Beecham Company as an analog of piracetam.[3][5] For many years, it was prescribed and studied as a racemic mixture. The recognition that many chiral drugs exhibit stereoselective pharmacology prompted investigations into the individual enantiomers of Oxiracetam.
It was discovered that the (S)-enantiomer is the primary active component responsible for the nootropic effects of the racemic mixture.[2][4][6] Research has demonstrated that this compound is more effective than the (R)-enantiomer in ameliorating cognitive impairments in preclinical models.[4][6] This discovery has shifted the focus of research and development towards the stereoselective synthesis and clinical application of the pure (S)-enantiomer.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a pyrrolidinone ring with a hydroxyl group at the 4th position and an acetamide group attached to the nitrogen atom. The stereocenter is located at the 4th carbon of the pyrrolidinone ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | [7] |
| Molecular Formula | C₆H₁₀N₂O₃ | [5][7] |
| Molecular Weight | 158.16 g/mol | [5][7] |
| CAS Number | 88929-35-5 | [7] |
| Appearance | White, microcrystalline powder | [5] |
| Melting Point | 135-136 °C | [5] |
| Optical Rotation [α]D | -36.0° (c = 1.00 in water) | [5] |
| XLogP3 | -2.2 | [7] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis and Chiral Separation
The production of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of the racemic mixture.
Chiral Resolution of Racemic Oxiracetam
One effective method for obtaining this compound is through the chiral resolution of the racemic mixture. A notable approach involves cocrystallization with a chiral resolving agent or an achiral compound that facilitates spontaneous resolution.
This protocol is based on the principle of spontaneous chiral resolution through the formation of ionic cocrystals with magnesium chloride.[3]
-
Preparation of the Racemic Mixture: Racemic Oxiracetam (RS-OXI) is dissolved in a suitable solvent, such as water, ethanol, or methanol.
-
Addition of Resolving Agent: An equimolar amount of magnesium chloride (MgCl₂) is added to the solution.
-
Cocrystallization: The solution is subjected to conditions that promote crystallization, such as slow evaporation or slurry crystallization.
-
Spontaneous Resolution: During crystallization, the MgCl₂ selectively forms a conglomerate of S-OXI·MgCl₂·5H₂O and R-OXI·MgCl₂·5H₂O, where each crystal contains only one enantiomer.[3]
-
Separation and Purification: The resulting crystals can be mechanically separated based on their morphology, if distinct, or through preferential crystallization techniques. The desired this compound enantiomer is then isolated from the cocrystal.
Caption: Workflow for the chiral resolution of racemic Oxiracetam.
Stereoselective Synthesis
Asymmetric synthesis provides a direct route to enantiomerically pure this compound, avoiding the need for resolution of a racemic mixture. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. While specific industrial-scale syntheses are often proprietary, general strategies for stereoselective synthesis are well-established in organic chemistry.[9][10]
Analytical Methods for Enantiomeric Separation
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of Oxiracetam enantiomers.
The following protocol is a representative method for the determination of Oxiracetam enantiomers in biological samples.[11]
-
Sample Preparation: Plasma samples are deproteinized, typically by methanol extraction.
-
Chromatographic System:
-
Detection: The column eluent is monitored using a UV detector at a wavelength of 214 nm.[11]
-
Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve.
Table 2: HPLC Method Parameters for Oxiracetam Enantiomer Separation
| Parameter | Condition | Reference(s) |
| Column | Chiralpak ID (250 mm × 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection | UV at 214 nm | [11] |
| Linearity Range | 0.50-100 µg/mL for both enantiomers | [11] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is still under investigation, but it is believed to exert its nootropic effects through multiple pathways, primarily by modulating brain metabolism and neurotransmitter systems.[1][2]
Studies in animal models of chronic cerebral hypoperfusion have shown that this compound, but not (R)-Oxiracetam, can alleviate cognitive impairments.[4][6] The proposed mechanisms include:
-
Regulation of ATP Metabolism: this compound has been shown to regulate the levels of ATP, ADP, and AMP in the brain, suggesting an influence on cerebral energy metabolism.[4][6]
-
Modulation of the Glutamate-Glutamine Cycle: The compound appears to influence the balance of the excitatory neurotransmitter glutamate and its precursor glutamine.[4][6]
-
Antioxidant Effects: this compound may also possess antioxidant properties that protect neurons from oxidative stress.[4][6]
-
Inhibition of Astrocyte Activation: It has been observed to inhibit the activation of astrocytes in the hippocampus, which is a cellular response to brain injury.[4][6]
Caption: Proposed signaling pathways of this compound.
Conclusion
This compound has been identified as the pharmacologically active enantiomer of the nootropic drug Oxiracetam. Its distinct chemical structure and stereochemistry are central to its enhanced efficacy and favorable pharmacokinetic profile. The development of efficient stereoselective synthesis and chiral resolution methods, such as cocrystallization with MgCl₂, are crucial for the production of enantiomerically pure this compound. Analytical techniques, particularly enantioselective HPLC, are essential for quality control and pharmacokinetic studies. Further research into the precise molecular mechanisms and signaling pathways of this compound will continue to be a significant area of investigation in the pursuit of improved treatments for cognitive disorders.
References
- 1. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]
- 2. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxiracetam [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H10N2O3 | CID 6603951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxiracetam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 10. ethz.ch [ethz.ch]
- 11. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Oxiracetam's Role in Modulating Synaptic Plasticity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Oxiracetam, the active enantiomer of the nootropic agent oxiracetam, has demonstrated significant potential in modulating synaptic plasticity, a fundamental process for learning and memory. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, focusing on its influence on glutamatergic and cholinergic neurotransmission, and its impact on key signaling pathways that govern synaptic strength. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to support further research and drug development in the field of cognitive enhancement.
Introduction to this compound and Synaptic Plasticity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process that is crucial for learning, memory formation, and overall cognitive function. Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary molecular correlate of learning and memory. Nootropic agents, or "cognitive enhancers," are compounds that aim to improve mental functions, and the racetam class of drugs has been a subject of interest for decades.
Oxiracetam, a derivative of the parent racetam compound piracetam, has been shown to possess cognitive-enhancing properties. Subsequent research has identified this compound as the active stereoisomer responsible for these effects[1][2]. This guide will delve into the specific molecular mechanisms by which this compound modulates synaptic plasticity, providing a technical resource for the scientific community.
Core Mechanisms of Action
This compound exerts its effects on synaptic plasticity through a multi-faceted approach, primarily by modulating key neurotransmitter systems and intracellular signaling cascades.
Modulation of Glutamatergic Neurotransmission
The glutamatergic system, particularly through the action of AMPA and NMDA receptors, is central to the induction and expression of LTP. This compound positively modulates AMPA receptors, leading to an enhancement of excitatory postsynaptic potentials (EPSPs).
-
Positive Allosteric Modulation of AMPA Receptors: Oxiracetam acts as a positive allosteric modulator of AMPA receptors, which means it binds to a site on the receptor distinct from the glutamate binding site to enhance its function. This results in an increased ion influx (Na+ and Ca2+) in response to glutamate, thereby strengthening the synaptic transmission. Studies have shown that oxiracetam enhances AMPA-stimulated 45Ca2+ influx in neuronal cultures and increases the maximal density of [3H]AMPA binding sites in synaptic membranes from the rat cerebral cortex[3].
-
Enhancement of Long-Term Potentiation (LTP): By potentiating AMPA receptor function, this compound facilitates the induction of LTP. Electrophysiological studies have demonstrated that oxiracetam produces a concentration-dependent and persistent increase in the initial slope and amplitude of the field excitatory postsynaptic potential (fEPSP) in the CA1 region of rat hippocampal slices[4].
Influence on Cholinergic System
The cholinergic system plays a vital role in attention, learning, and memory. This compound has been shown to enhance cholinergic neurotransmission.
-
Increased Acetylcholine (ACh) Release: Studies using in vivo microdialysis have demonstrated that oxiracetam increases the release of acetylcholine in the hippocampus of freely moving rats. This increased availability of ACh in the synaptic cleft can contribute to improved cognitive function.
Modulation of Intracellular Signaling Pathways
This compound's influence on synaptic plasticity extends to the modulation of key intracellular signaling cascades that are critical for the structural and functional changes underlying LTP.
-
Activation of Protein Kinase C (PKC): PKC is a family of enzymes that are crucial for signal transduction and are heavily involved in synaptic plasticity. Oxiracetam has been shown to increase the activity of membrane-bound PKC in the hippocampus. This activation of PKC can lead to the phosphorylation of various downstream targets, including AMPA receptors, which can enhance their function and trafficking to the synapse[5][6].
-
Involvement of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII): CaMKII is another critical kinase in the LTP signaling cascade. While direct quantitative data on this compound's effect on CaMKII is limited, its role in LTP and its interplay with PKC suggest a potential indirect influence on CaMKII activation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of oxiracetam on synaptic plasticity and related mechanisms. It is important to note that much of the available data is for the racemic mixture of oxiracetam, of which this compound is the active component.
Table 1: Effects of Oxiracetam on Long-Term Potentiation (LTP)
| Parameter Measured | Brain Region | Model System | Oxiracetam Concentration/Dose | Observed Effect | Reference |
| fEPSP Slope and Amplitude | CA1 Hippocampus | Rat Hippocampal Slices | 1 µM | Maximal increase of 70% | [4] |
Table 2: Effects of Oxiracetam on Neurotransmitter Release
| Neurotransmitter | Brain Region | Model System | Oxiracetam Dose | Observed Effect | Reference |
| Acetylcholine (ACh) | Hippocampus | Freely Moving Rats (in vivo microdialysis) | 100 mg/kg i.p. | 63% increase in release |
Table 3: Effects of Oxiracetam on Signaling Molecules
| Molecule | Brain Region | Model System | Oxiracetam Treatment | Observed Effect | Reference |
| Membrane-bound Protein Kinase C (PKC) | Hippocampus | Learning-impaired DBA/2 Mice | 50 mg/kg i.p. daily for 9 days | Significant increase correlated with improved spatial learning | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on synaptic plasticity.
In Vitro Long-Term Potentiation (LTP) Recording in Hippocampal Slices
This protocol describes the extracellular field potential recording of LTP in the CA1 region of the hippocampus.
5.1.1 Materials
-
Adult male Wistar rats (200-250 g)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, saturated with 95% O2 / 5% CO2.
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Submerged recording chamber
-
Glass microelectrodes (filled with aCSF, 1-5 MΩ resistance)
-
Bipolar stimulating electrode
-
Amplifier, digitizer, and data acquisition software
5.1.2 Protocol
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the submerged recording chamber perfused with oxygenated aCSF at 32°C.
-
Place the stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Baseline Recording:
-
Deliver single baseline stimuli (0.1 ms duration) every 30 seconds at an intensity that elicits 50% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-HFS Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the average baseline slope and express as a percentage.
-
AMPA Receptor Surface Expression Assay (Biotinylation)
This protocol details a method to quantify changes in the surface expression of AMPA receptors in cultured neurons.
5.2.1 Materials
-
Primary hippocampal or cortical neuron cultures
-
Phosphate-buffered saline (PBS)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine in PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibodies against AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
5.2.2 Protocol
-
Cell Treatment:
-
Treat cultured neurons with this compound or vehicle control for the desired time.
-
-
Biotinylation of Surface Proteins:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label surface proteins.
-
Quench the biotinylation reaction by washing with a quenching solution.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Isolation of Biotinylated Proteins:
-
Incubate a portion of the cell lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (surface) proteins.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against specific AMPA receptor subunits.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the surface and total protein fractions.
-
Express the surface receptor level as a ratio of the surface to total protein.
-
Protein Kinase C (PKC) Activity Assay
This protocol describes a method to measure PKC activity in neuronal cell lysates.
5.3.1 Materials
-
Neuronal cell cultures or brain tissue homogenates
-
PKC assay kit (commercially available)
-
Lysis buffer (specific to the kit)
-
PKC substrate (e.g., a specific peptide)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
5.3.2 Protocol
-
Sample Preparation:
-
Treat cells or animals with this compound or vehicle control.
-
Prepare cell lysates or tissue homogenates in the appropriate lysis buffer.
-
Separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Kinase Reaction:
-
In a reaction tube, combine the sample (e.g., membrane fraction), PKC substrate, and reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PKC activity based on the amount of ³²P incorporated into the substrate per unit of time and protein.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in modulating synaptic plasticity.
Experimental Workflow: LTP Measurement
Caption: Experimental workflow for in vitro Long-Term Potentiation (LTP) measurement.
Logical Relationship: Mechanism to Outcome
Caption: Logical relationship from molecular mechanisms to behavioral outcomes of this compound.
Conclusion and Future Directions
This compound demonstrates a clear role in the modulation of synaptic plasticity through its effects on the glutamatergic and cholinergic systems, as well as key intracellular signaling pathways involving PKC. The available data, primarily from studies on the racemic mixture oxiracetam, strongly suggests that the (S)-enantiomer is a promising candidate for cognitive enhancement.
Future research should focus on elucidating the precise quantitative effects of the isolated this compound on LTP, AMPA receptor subunit trafficking and phosphorylation, and the activation of CaMKII. Further investigation into the dose-response relationships and the long-term effects of this compound on synaptic structure and function will be crucial for its potential development as a therapeutic agent for cognitive disorders. The detailed protocols provided in this guide offer a foundation for such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the nootropic drug oxiracetam on field potentials of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognition stimulating drugs modulate protein kinase C activity in cerebral cortex and hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of hippocampally-mediated learning and protein kinase C activity by oxiracetam in learning-impaired DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Oxiracetam: An In-Depth Technical Guide to its Initial In Vitro Neuronal Activity
Foreword: This document provides a comprehensive overview of the initial in vitro studies relevant to the neuronal activity of (S)-Oxiracetam. It is intended for researchers, scientists, and drug development professionals. While in vivo research strongly indicates that the (S)-enantiomer is the primary active component of the nootropic drug oxiracetam, a notable gap exists in the publicly available scientific literature regarding in vitro studies that specifically isolate and characterize the neuronal effects of this compound in comparison to its (R)-enantiomer.[1][2] Consequently, this guide synthesizes findings from in vitro studies on racemic oxiracetam with in vivo data on this compound to build a comprehensive picture of its likely mechanisms of action at the neuronal level.
Executive Summary
This compound is emerging as the key pharmacologically active enantiomer of the racemic nootropic agent, oxiracetam.[1] While clinical and preclinical in vivo studies highlight its potential in mitigating cognitive impairment, the foundational in vitro evidence detailing its direct neuronal effects is less explicitly defined for the single enantiomer. This guide collates the available data to shed light on its mechanisms of action, focusing on its influence on glutamatergic neurotransmission, neuroprotection, and associated signaling pathways. The primary hypothesized mechanisms derived from existing research on racemic oxiracetam point towards a positive modulation of AMPA receptors and an enhancement of neurotransmitter release.[3][4]
Modulation of Glutamatergic Systems
The glutamatergic system, particularly the AMPA receptor, is a primary target for the cognitive-enhancing effects of the racetam class of drugs. In vitro studies on racemic oxiracetam indicate a positive allosteric modulation of AMPA receptors, which is believed to be a central mechanism of its pro-cognitive effects.
Enhancement of AMPA Receptor-Mediated Calcium Influx
In vitro experiments using primary cultures of cerebellar granule cells have demonstrated that micromolar concentrations of racemic oxiracetam can enhance the influx of Ca2+ stimulated by AMPA.[3] This effect is specific to AMPA receptors, as no potentiation was observed with kainate or NMDA receptor activation.[3][4] This suggests that this compound likely acts as a positive modulator, increasing the efficacy of AMPA receptor activation.
Table 1: Effect of Racemic Oxiracetam on AMPA-Stimulated 45Ca2+ Influx
| Compound | Concentration Range | Observation | Cell Type | Reference |
| Racemic Oxiracetam | Micromolar | Enhanced AMPA-stimulated 45Ca2+ influx | Primary cultures of cerebellar granule cells | [3] |
Increased AMPA Receptor Binding Density
Studies on synaptic membranes from the rat cerebral cortex have shown that racemic oxiracetam can increase the maximal density of specific binding sites for [3H]AMPA.[3] This suggests a potential mechanism of either inducing a conformational change in the receptor that favors ligand binding or promoting the cell surface expression of AMPA receptors.
Enhancement of Neurotransmitter Release
Beyond receptor modulation, racemic oxiracetam has been shown to influence the release of key neurotransmitters involved in cognitive processes.
Increased Glutamate and Acetylcholine Release
In vitro studies using rat hippocampal slices have demonstrated that racemic oxiracetam can increase the release of endogenous glutamate from depolarized slices. This effect is concentration-dependent. While not explicitly demonstrated for the (S)-enantiomer in vitro, the in vivo finding that this compound impacts the glutamate-glutamine cycle lends support to this mechanism being a key part of its profile.[1]
Neuroprotection and Cellular Metabolism
In vivo studies that have successfully isolated the effects of this compound point towards a significant role in neuroprotection and the maintenance of cellular energy homeostasis, particularly under conditions of stress such as cerebral hypoperfusion.
Attenuation of Neuronal Damage
In animal models of chronic cerebral hypoperfusion, this compound, but not (R)-Oxiracetam, has been shown to ameliorate neuronal damage, including neuron loss and shrinkage in the hippocampus and cortex.[1][2] This neuroprotective effect is a cornerstone of its therapeutic potential.
Table 2: Comparative Effects of Oxiracetam Enantiomers on Neuronal Damage in vivo
| Compound | Dosage | Effect on Dark Neurons (Hippocampus & Cortex) | Animal Model | Reference |
| This compound | 100 mg/kg, 200 mg/kg | Decreased | 2-Vessel Occlusion Rats | [1] |
| (R)-Oxiracetam | 200 mg/kg | No effect | 2-Vessel Occlusion Rats | [1] |
| Racemic Oxiracetam | 400 mg/kg | Decreased | 2-Vessel Occlusion Rats | [1] |
Regulation of ATP Metabolism
A key finding from in vivo studies is the ability of this compound to regulate ATP metabolism in the cortex of hypoperfused rats.[1] This suggests that at a cellular level, this compound may help maintain energy supplies, which is critical for neuronal survival and function.
Experimental Protocols
AMPA Receptor-Mediated 45Ca2+ Influx Assay
-
Cell Culture: Primary cultures of cerebellar granule cells are prepared from neonatal rats and plated on poly-L-lysine-coated multi-well plates.
-
Incubation: After maturation, the neuronal cultures are incubated with varying concentrations of this compound in a physiological salt solution.
-
Stimulation: The cells are then stimulated with a sub-maximal concentration of AMPA in the presence of 45Ca2+.
-
Measurement: The reaction is terminated, and the cells are lysed. The amount of incorporated 45Ca2+ is quantified using a scintillation counter.
-
Analysis: The data is analyzed to determine the dose-dependent effect of this compound on AMPA-stimulated calcium influx.
Neurotransmitter Release Assay from Hippocampal Slices
-
Slice Preparation: Hippocampal slices are prepared from adult rats and maintained in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).
-
Pre-incubation: The slices are pre-incubated with radiolabeled precursors of neurotransmitters (e.g., [3H]-choline for acetylcholine or [3H]-glutamine for glutamate).
-
Perfusion: The slices are then perfused with aCSF containing varying concentrations of this compound.
-
Depolarization: Neurotransmitter release is evoked by a depolarizing stimulus, such as a high concentration of potassium chloride (KCl), in the perfusion medium.
-
Sample Collection and Analysis: Fractions of the perfusate are collected, and the amount of radiolabeled neurotransmitter released is quantified by liquid scintillation counting.
Signaling Pathways and Visualizations
Based on in vivo studies of both racemic oxiracetam and this compound, several signaling pathways are implicated in its neuroprotective and cognitive-enhancing effects.
Hypothesized Signaling Pathway for this compound's Neuroprotective Effects
In vivo studies on racemic oxiracetam have implicated the activation of the Akt/mTOR signaling pathway in its neuroprotective effects against neuronal apoptosis and autophagy.[5][6] Furthermore, research on this compound in an ischemic stroke model has pointed to the involvement of the α7 nicotinic acetylcholine receptor (α7nAChR) and the PI3K pathway.[6] It is plausible that this compound activates α7nAChR, leading to the downstream activation of the PI3K/Akt pathway, which in turn promotes cell survival and inhibits apoptosis.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway activated by this compound.
Experimental Workflow for Assessing Neurotransmitter Release
The following diagram illustrates a typical workflow for an in vitro neurotransmitter release assay, a key method for characterizing the neuronal activity of compounds like this compound.
Caption: Workflow for in vitro neurotransmitter release assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is the principal active enantiomer of oxiracetam, exerting its pro-cognitive and neuroprotective effects primarily through the modulation of the glutamatergic system. The hypothesized mechanisms include positive allosteric modulation of AMPA receptors and enhancement of neurotransmitter release, leading to improved synaptic function. Furthermore, in vivo data points to a crucial role in maintaining neuronal energy metabolism and activating pro-survival signaling pathways such as PI3K/Akt/mTOR.
A significant opportunity for future research lies in conducting direct in vitro comparative studies of the (S)- and (R)-enantiomers of oxiracetam. Such studies would provide definitive quantitative data on their respective potencies and efficacies at the molecular and cellular levels, solidifying the understanding of this compound's neuronal activity and paving the way for more targeted therapeutic development. Key experiments would include enantiomer-specific dose-response curves for AMPA receptor potentiation, neurotransmitter release, and the activation of intracellular signaling cascades in neuronal cell models.
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. S-oxiracetam Facilitates Cognitive Restoration after Ischemic Stroke by Activating α7nAChR and the PI3K-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Oxiracetam: A Deep Dive into its Enhancement of Long-Term Potentiation in Hippocampal Slices
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Oxiracetam, the active stereoisomer of the nootropic agent oxiracetam, has garnered significant interest within the neuroscience and pharmaceutical research communities for its potential to enhance cognitive function. This document provides an in-depth technical guide on the impact of this compound on long-term potentiation (LTP) in hippocampal slices, a key cellular mechanism underlying learning and memory. By summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways, this whitepaper aims to serve as a comprehensive resource for professionals engaged in the study and development of cognitive-enhancing therapeutics.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound is understood to exert its effects primarily through the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Unlike direct agonists, which bind to the primary receptor site, this compound binds to a distinct allosteric site on the AMPA receptor complex. This binding event is believed to induce a conformational change that slows the receptor's deactivation and/or desensitization, thereby prolonging the influx of cations in response to glutamate binding. This amplification of the glutamatergic signal is a cornerstone of its ability to enhance synaptic plasticity.
Quantitative Impact on Long-Term Potentiation
Electrophysiological studies utilizing field excitatory postsynaptic potential (fEPSP) recordings in the CA1 region of rat hippocampal slices have demonstrated the capacity of oxiracetam to enhance synaptic transmission. While specific dose-response data for the (S)-enantiomer remains to be fully elucidated in publicly available literature, a key study on the racemic mixture of oxiracetam provides valuable quantitative insights.
Table 1: Effect of Racemic Oxiracetam on fEPSP in Rat Hippocampal Slices
| Concentration (µM) | Effect on fEPSP Slope and Amplitude | Reference |
| 0.1 - 100 | Concentration-dependent increase | [1][2] |
| 1 | Maximal increase of 70% | [1][2] |
Note: This data is for the racemic mixture of oxiracetam. It is hypothesized that this compound is the primary contributor to this effect.
Experimental Protocols
The following protocols are synthesized from established methodologies for inducing and recording LTP in hippocampal slices, with specific parameters relevant to the study of oxiracetam.
Hippocampal Slice Preparation
-
Animal Model: Male Wistar rats (150-200g) are commonly used.
-
Anesthesia: Animals are anesthetized with isoflurane or a similar anesthetic agent.
-
Dissection: Following decapitation, the brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). The composition of a typical aCSF is provided in Table 2.
-
Slicing: Transverse hippocampal slices (350-400 µm thickness) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature (20-25°C).
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 3 |
| KH₂PO₄ | 1.25 |
| MgSO₄ | 1.3 |
| CaCl₂ | 2.5 |
| NaHCO₃ | 26 |
| D-Glucose | 10 |
Electrophysiological Recording and LTP Induction
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 32 ± 1°C. A glass microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
Stimulation: A bipolar stimulating electrode is positioned to stimulate the Schaffer collateral-commissural pathway.
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: High-frequency stimulation (HFS) is delivered to induce LTP. A common protocol involves two trains of 100 Hz stimulation for 0.4 seconds, with an inter-train interval of 5 minutes.[1][2]
-
This compound Application: this compound is introduced into the perfusion medium at the desired concentration prior to HFS to investigate its effects on LTP induction and magnitude.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the magnitude and stability of potentiation. The fEPSP slope is measured and expressed as a percentage of the pre-HFS baseline.
Signaling Pathways and Molecular Mechanisms
The enhancement of LTP by this compound is believed to be mediated by a complex signaling cascade initiated by its modulation of AMPA receptors. While the complete pathway is still under investigation, current evidence points towards the involvement of the Phosphoinositide 3-kinase (PI3K) and Protein Kinase C (PKC) pathways.
Figure 1: Proposed signaling pathway for this compound-mediated LTP enhancement.
As depicted in Figure 1, this compound, through its positive allosteric modulation of AMPA receptors, is thought to enhance calcium influx upon glutamate binding. Furthermore, evidence suggests that this compound may also activate the α7 nicotinic acetylcholine receptor (α7nAChR), which in turn can activate the PI3K pathway.[3] Activated PI3K converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1), which then phosphorylates and activates atypical Protein Kinase C lambda (PKCλ). Activated PKCλ is believed to phosphorylate the serine 831 residue on the GluA1 subunit of AMPA receptors. This phosphorylation event is a critical step in promoting the trafficking and insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse and enhancing the magnitude of LTP.
Experimental Workflow Visualization
The logical flow of an experiment designed to investigate the effects of this compound on LTP can be visualized as follows:
References
- 1. Effect of the nootropic drug oxiracetam on field potentials of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the nootropic drug Oxiracetam on field potentials of rat hippocampal slices. [iris.sissa.it]
- 3. S-oxiracetam Facilitates Cognitive Restoration after Ischemic Stroke by Activating α7nAChR and the PI3K-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholinergic Effects of (S)-Oxiracetam: A Technical Whitepaper for Neuropharmacological Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxiracetam, a nootropic agent of the racetam class, has been a subject of interest for its cognitive-enhancing properties. It is a chiral molecule, existing as (S)- and (R)-enantiomers. Emerging evidence strongly suggests that the pharmacological activity of oxiracetam is primarily attributable to its (S)-enantiomer.[1] This document provides an in-depth technical guide on the cholinergic effects of (S)-oxiracetam, synthesizing preclinical data and outlining the experimental methodologies used to elucidate its mechanism of action. The focus is on its interactions with the cholinergic system, a key pathway in learning and memory.
While much of the foundational research was conducted on the racemic mixture of oxiracetam, this paper will contextualize those findings with the current understanding that this compound is the principal active component. This is supported by studies demonstrating that this compound, but not (R)-oxiracetam, alleviates cognitive impairments in animal models.[1]
Core Cholinergic Mechanisms of Action
The cognitive-enhancing effects of oxiracetam, and by extension its (S)-enantiomer, are significantly mediated through the modulation of the cholinergic system. The primary mechanisms include the enhancement of acetylcholine (ACh) release, increased high-affinity choline uptake (HACU), and potentiation of choline acetyltransferase (ChAT) activity.
Enhancement of Acetylcholine Release
Preclinical studies have demonstrated that oxiracetam potentiates the release of acetylcholine in key brain regions associated with cognitive function, such as the hippocampus. This effect is particularly noted under conditions of neuronal stimulation.
-
Experimental Evidence: In vitro studies on rat hippocampal slices have shown that oxiracetam, at concentrations ranging from 10 to 100 microM, enhances potassium-induced ACh release.[2] Another study found that a 100 mg/kg intraperitoneal injection of oxiracetam resulted in a 63% increase in ACh release from the hippocampus in rats.
Increased High-Affinity Choline Uptake (HACU)
A crucial step in the synthesis of acetylcholine is the uptake of choline into the presynaptic terminal via the high-affinity choline transporter. Oxiracetam has been shown to positively modulate this process.
-
Experimental Evidence: Repeated daily administration of oxiracetam at 100 mg/kg (i.p.) led to a 31% increase in high-affinity choline uptake in the rat hippocampus.[3] A single administration of 300 mg/kg of oxiracetam resulted in a 40% increase in the HACU rate in the hippocampus.[3]
Potentiation of Choline Acetyltransferase (ChAT) Activity
Choline acetyltransferase is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. Oxiracetam has been observed to enhance the activity of this critical enzyme.
-
Experimental Evidence: In vitro perfusion studies on rat hippocampal slices demonstrated that oxiracetam (10-100 microM) enhanced ChAT activity.[2] Furthermore, repeated oral administration of oxiracetam (100 or 500 mg/kg daily) to aged rats significantly increased ChAT activity in the cerebral cortex, hippocampus, and striatum.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on racemic oxiracetam, which are believed to be driven by the (S)-enantiomer.
Table 1: Effect of Oxiracetam on Acetylcholine (ACh) Release
| Brain Region | Species | Dosage/Concentration | Method | % Increase in ACh Release | Reference |
| Hippocampus | Rat | 100 mg/kg i.p. | In vivo microdialysis | 63% | |
| Hippocampal Slices | Rat | 10-100 µM | In vitro perfusion | Enhanced K+-induced release | [2] |
Table 2: Effect of Oxiracetam on High-Affinity Choline Uptake (HACU)
| Brain Region | Species | Dosage | Treatment Duration | % Increase in HACU | Reference |
| Hippocampus | Rat | 100 mg/kg i.p. | Repeated daily | 31% | [3] |
| Hippocampus | Rat | 300 mg/kg i.p. | Single dose | 40% | [3] |
Table 3: Effect of Oxiracetam on Choline Acetyltransferase (ChAT) Activity
| Brain Region | Species | Dosage/Concentration | Treatment Duration | Effect on ChAT Activity | Reference |
| Hippocampal Slices | Rat | 10-100 µM | In vitro | Enhanced | [2] |
| Cortex, Hippocampus, Striatum | Aged Rat | 100 or 500 mg/kg p.o. | Repeated daily | Significantly enhanced | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper.
Acetylcholine Release Measurement (In Vivo Microdialysis)
-
Animal Model: Male Wistar rats.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the hippocampus.
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound or vehicle.
-
ACh Quantification: The concentration of acetylcholine in the dialysate is determined using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).
-
Data Analysis: The percentage change in ACh release is calculated by comparing the post-administration levels to the baseline levels.
High-Affinity Choline Uptake (HACU) Assay
-
Tissue Preparation: The hippocampus is dissected from the rat brain and homogenized in a sucrose solution.
-
Synaptosome Isolation: A crude synaptosomal fraction is prepared by differential centrifugation.
-
Incubation: Synaptosomes are pre-incubated with this compound or vehicle in a Krebs-Ringer buffer.
-
Uptake Initiation: The uptake reaction is initiated by adding a low concentration of radiolabeled choline (e.g., [³H]-choline).
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Radioactivity Measurement: The amount of radioactivity trapped in the synaptosomes is quantified using a scintillation counter.
-
Data Analysis: The specific high-affinity uptake is calculated by subtracting the non-specific uptake (measured in the presence of a specific HACU inhibitor like hemicholinium-3) from the total uptake.
Choline Acetyltransferase (ChAT) Activity Assay
-
Tissue Preparation: Brain tissue (cortex, hippocampus, or striatum) is homogenized in a buffer solution.
-
Enzyme Reaction: The homogenate is incubated with a reaction mixture containing radiolabeled acetyl-CoA and choline.
-
Acetylcholine Separation: The newly synthesized radiolabeled acetylcholine is separated from the unreacted acetyl-CoA using liquid cation exchange or precipitation methods.
-
Radioactivity Measurement: The radioactivity of the isolated acetylcholine is measured using a scintillation counter.
-
Data Analysis: The ChAT activity is expressed as the amount of acetylcholine synthesized per unit of time per milligram of protein.
Visualizations
Signaling Pathway
Caption: Proposed cholinergic signaling pathway modulated by this compound.
Experimental Workflow: In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis to measure acetylcholine release.
Logical Relationship: Mechanism to Cognitive Enhancement
Caption: Logical relationship from the cholinergic effects of this compound to cognitive enhancement.
Conclusion
The available evidence strongly indicates that the (S)-enantiomer of oxiracetam is the primary driver of its nootropic effects, which are significantly mediated by the enhancement of the cholinergic system. By increasing acetylcholine release, high-affinity choline uptake, and choline acetyltransferase activity, this compound facilitates cholinergic neurotransmission in brain regions critical for learning and memory. The quantitative data, primarily derived from studies on racemic oxiracetam, provide a solid foundation for further research focused specifically on the (S)-enantiomer. Future studies should aim to provide a direct quantitative comparison of the cholinergic effects of the (S)- and (R)-enantiomers to further solidify the understanding of this compound's pharmacological profile. This will be crucial for the development of more targeted and efficacious cholinergic-based cognitive enhancers.
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Biochemical studies of oxiracetam (CT-848) on cholinergic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Oxiracetam: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Oxiracetam, the active enantiomer of the nootropic agent oxiracetam, has garnered significant interest for its potential cognitive-enhancing and neuroprotective effects. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound administration, with a focus on the cholinergic, glutamatergic, and protein kinase C (PKC) signaling cascades. Furthermore, this document details the impact of this compound on brain energy metabolism. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Core Cellular Pathways and Mechanisms of Action
This compound exerts its effects through a multi-faceted mechanism of action, primarily targeting key neurotransmitter systems and intracellular signaling pathways crucial for cognitive function.
Cholinergic System Modulation
This compound has been shown to enhance cholinergic neurotransmission, a critical pathway for learning and memory. Its administration leads to an increase in acetylcholine (ACh) utilization and release in brain regions such as the hippocampus and cortex.[1] This modulation is thought to occur through the potentiation of presynaptic cholinergic functions.[2]
Glutamatergic System Modulation
The glutamatergic system, particularly the AMPA and NMDA receptors, plays a pivotal role in synaptic plasticity. This compound has been demonstrated to positively modulate AMPA-sensitive glutamate receptors, leading to an increased release of glutamate.[3][4] This action is believed to contribute to the enhancement of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Protein Kinase C (PKC) Activation
A key mechanism of action for this compound involves the activation of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades. Administration of oxiracetam leads to the translocation of PKC from the cytosol to the particulate (membrane-bound) fraction in the hippocampus and cortex, a process indicative of its activation.[5][6] This activation is correlated with improved performance in learning and memory tasks.[5]
Enhancement of Brain Energy Metabolism
This compound has been shown to positively influence brain energy metabolism. Studies in animal models of chronic cerebral hypoperfusion have demonstrated that this compound can regulate ATP metabolism, suggesting a role in restoring cellular energy homeostasis in compromised conditions.[7][8][9]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its racemate, oxiracetam.
Table 1: Effects on the Cholinergic System
| Parameter | Brain Region | Species | Dosage | Route | Effect | Reference |
| Acetylcholine (ACh) Utilization | Cortex, Hippocampus | Rat | 100 and 300 mg/kg | i.p. | Increased | [1] |
| High-Affinity Choline Uptake (HACU) | Hippocampus | Rat | 100 mg/kg (repeated) | i.p. | 31% Increase | [1] |
| High-Affinity Choline Uptake (HACU) | Hippocampus | Rat | 300 mg/kg (single) | i.p. | 40% Increase (at 3h) | [1] |
| K+-evoked [3H]ACh Overflow | Hippocampal Slices | Rat | 0.01-1 µM | in vitro | Increased | [3] |
| Scopolamine-induced ACh Decrease | Cortex, Hippocampus | Rat | 50 and 100 mg/kg | i.p. | Reduced | [10] |
Table 2: Effects on the Glutamatergic System and Brain Metabolism
| Parameter | Brain Region | Species | Dosage | Route | Effect | Reference |
| K+-evoked [3H]D-Aspartic Acid Overflow | Hippocampal Slices | Rat | 0.01-1 µM | in vitro | Enhanced | [3] |
| Glutamate and Glutamine Content | Cortex | Rat | 200 mg/kg (this compound) | i.v. | Increased | [11] |
| ATP Metabolism | Cortex | Rat | 200 mg/kg (this compound) | i.v. | Regulated | [7][9] |
Table 3: Effects on Protein Kinase C (PKC) Activity
| Parameter | Brain Region | Species | Dosage | Route | Effect | Reference |
| Membrane-bound PKC | Hippocampus | Mouse (DBA/2) | 50 mg/kg | i.p. | Increased | [5] |
| Particulate PKC Activity | Cortex, Hippocampus | Rat | Not specified | in vivo | Increased | [6] |
Table 4: Effects on Cognitive Function and Cerebral Blood Flow
| Parameter | Model | Species | Dosage | Route | Effect | Reference |
| Spatial Learning (Morris Water Maze) | Learning-impaired DBA/2 mice | Mouse | 50 mg/kg | i.p. | Significant improvement | [5] |
| Scopolamine-induced Amnesia | Passive Avoidance | Rat | 50 and 100 mg/kg | i.p. | Reduced | [10] |
| Cerebral Blood Flow | Chronic Cerebral Hypoperfusion | Rat | 100 and 200 mg/kg (this compound) | i.v. | Significantly increased | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
Acetylcholine Release Assay from Hippocampal Slices
-
Objective: To measure the effect of this compound on the release of acetylcholine from rat hippocampal slices.
-
Methodology:
-
Hippocampal slices are prepared from male Sprague-Dawley rats.
-
The slices are incubated with [3H]choline to label the acetylcholine stores.
-
The labeled slices are then superfused with a physiological buffer.
-
Depolarization is induced by increasing the potassium concentration in the buffer (e.g., to 15 mM K+).
-
This compound is added to the superfusion medium at various concentrations (e.g., 0.01-1 µM).
-
The amount of [3H]ACh released into the superfusate is measured by liquid scintillation counting.
-
The effect of this compound is calculated as the percentage change in K+-evoked [3H]ACh overflow compared to control conditions.[3]
-
Protein Kinase C (PKC) Translocation and Activity Assay
-
Objective: To determine the effect of this compound on the subcellular distribution and activity of PKC.
-
Methodology:
-
Animals (e.g., mice or rats) are administered this compound or vehicle.
-
At a specified time point, brain regions of interest (e.g., hippocampus, cortex) are dissected.
-
Tissues are homogenized and subjected to differential centrifugation to separate the cytosolic (soluble) and particulate (membrane-bound) fractions.
-
The amount of PKC in each fraction is determined by Western blotting using PKC-specific antibodies.
-
PKC activity in each fraction is measured using an in vitro kinase assay. This typically involves incubating the fractions with a specific PKC substrate (e.g., histone H1) and [γ-32P]ATP. The incorporation of 32P into the substrate is then quantified.[5][6][13]
-
Morris Water Maze for Spatial Learning Assessment
-
Objective: To evaluate the effect of this compound on spatial learning and memory.
-
Methodology:
-
A circular pool is filled with opaque water, and a hidden escape platform is placed in one quadrant.
-
Animals are trained over several days to find the hidden platform from different starting positions.
-
Performance is typically measured by the escape latency (time to find the platform) and the path length.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
This compound or vehicle is administered to the animals prior to or during the training period.[5]
-
Measurement of Cerebral Blood Flow
-
Objective: To assess the impact of this compound on cerebral blood flow.
-
Methodology:
-
Animal models, such as rats with chronic cerebral hypoperfusion, are used.
-
This compound is administered intravenously.
-
Cerebral blood flow can be measured using techniques like laser Doppler flowmetry or arterial spin labeling magnetic resonance imaging (ASL-MRI).
-
These techniques provide quantitative or semi-quantitative measurements of blood flow in specific brain regions.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Cellular pathways modulated by this compound administration.
Caption: Experimental workflow for PKC translocation and activity assay.
Conclusion
This compound demonstrates a complex and targeted mechanism of action, influencing key cellular pathways integral to cognitive function. Its ability to modulate the cholinergic and glutamatergic systems, activate PKC signaling, and enhance brain energy metabolism provides a strong rationale for its therapeutic potential in conditions associated with cognitive impairment. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for future research and development efforts aimed at harnessing the nootropic properties of this compound. Further investigation into the precise molecular interactions and downstream effects of this compound will be crucial for its successful clinical translation.
References
- 1. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxiracetam increases the release of endogenous glutamate from depolarized rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of hippocampally-mediated learning and protein kinase C activity by oxiracetam in learning-impaired DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognition stimulating drugs modulate protein kinase C activity in cerebral cortex and hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions between oxiracetam, aniracetam and scopolamine on behavior and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Dissolving (S)-Oxiracetam in Aqueous Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Oxiracetam, the active enantiomer of Oxiracetam, is a nootropic agent belonging to the racetam family, known for its cognitive-enhancing properties.[1] It is increasingly being investigated in in vitro models to elucidate its mechanisms of action at the cellular and molecular levels. Proper dissolution and preparation of this compound in aqueous solutions are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture settings, with a focus on neuronal cells.
Data Presentation
The solubility of a compound is a critical parameter for preparing stock solutions for cell culture experiments. The following table summarizes the solubility of Oxiracetam, which is expected to be identical for its (S)-enantiomer, in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 31 - 65.5 | 196.0 - 414.15 | This compound is highly soluble in water.[2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 27.4 - 31 | ≥ 173.2 - 196.0 | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10.0 | 63.23 | Solubility in PBS is lower than in pure water but generally sufficient for preparing stock solutions for most cell culture applications. |
| Ethanol | Insoluble | - | Ethanol is not a suitable solvent for this compound.[4] |
Note: Solubility can vary slightly between different batches of a compound and can be influenced by factors such as temperature, pH, and the presence of other solutes.
Experimental Protocols
This section provides a detailed methodology for the preparation of a sterile aqueous stock solution of this compound and its subsequent use in neuronal cell culture.
Materials
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or desired cell culture medium (e.g., Neurobasal™ Medium)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filters (low protein binding, e.g., PVDF or PES)[5][6]
-
Sterile syringes (1 mL, 5 mL, 10 mL)
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional, to aid dissolution)
-
Laminar flow hood or biological safety cabinet
-
Personal protective equipment (lab coat, gloves, safety glasses)
Protocol for Preparation of a 10 mM Sterile Stock Solution in PBS
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mM stock solution (Molecular Weight of Oxiracetam: 158.16 g/mol ), weigh out 15.816 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile 15 mL conical tube.
-
Add a small volume of sterile PBS (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Volume Adjustment: Once the this compound is completely dissolved, add sterile PBS to reach the final desired volume (e.g., 10 mL).
-
Sterile Filtration:
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can affect the stability of the compound.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).
-
Protocol for Treating Neuronal Cells in Culture
-
Cell Plating: Plate neuronal cells (e.g., primary cortical or hippocampal neurons) at the desired density in appropriate culture vessels (e.g., 96-well or 24-well plates) coated with a suitable substrate (e.g., poly-D-lysine). Allow the cells to adhere and mature for the desired period before treatment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium (e.g., Neurobasal™ Medium supplemented with B-27™ and GlutaMAX™) to the desired final working concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of culture medium.
-
Gently mix the working solution by pipetting.
-
-
Cell Treatment:
-
Carefully remove a portion of the existing culture medium from each well.
-
Add the appropriate volume of the this compound working solution to each well to achieve the final desired concentration.
-
Include a vehicle control group treated with the same volume of culture medium containing the equivalent concentration of the solvent (in this case, PBS) used for the stock solution.
-
-
Incubation: Return the culture plates to the incubator (37°C, 5% CO₂) for the desired treatment duration.
-
Analysis: Following the incubation period, perform the desired cellular or molecular assays to assess the effects of this compound.
Visualization of Signaling Pathways and Experimental Workflow
This compound and the Akt/mTOR Signaling Pathway
This compound has been shown to exert its neuroprotective effects, in part, through the activation of the Akt/mTOR signaling pathway.[8] This pathway is crucial for cell survival, growth, and proliferation. The following diagram illustrates the proposed mechanism.
Caption: this compound activates the Akt/mTOR pathway.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the key steps for preparing a sterile aqueous solution of this compound for cell culture applications.
Caption: Workflow for preparing this compound solution.
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bit.bio [bit.bio]
- 3. The Complete Guide to 0.22 Micron Filters: Everything You Need to Know [hplcvials.com]
- 4. sterlitech.com [sterlitech.com]
- 5. shop.cobetter.com [shop.cobetter.com]
- 6. Millex-GP Syringe Filter Unit, 0.22 µm, polyethersulfone, 33 mm, gamma sterilized | SLGPR33RB [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (S)-Oxiracetam
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (S)-Oxiracetam. This protocol is intended for researchers, scientists, and professionals involved in drug development and quality control who require a reliable method for the analysis of this compound in bulk drug substances. The described method is specific for this compound and can also be adapted for the analysis of related impurities.
Introduction
This compound is the levorotatory enantiomer of Oxiracetam, a nootropic agent of the racetam family. As the pharmacologically active enantiomer, its accurate quantification is crucial for quality control and stability studies in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of pharmaceutical compounds.[1][2] This document provides a detailed protocol for the determination of this compound using a normal-phase HPLC system with UV detection, ensuring high specificity and accuracy.[3][4]
Chromatographic Conditions
A summary of the HPLC instrument and conditions is provided in the table below.
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Capcell Pak NH2 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (95:5, v/v), pH adjusted to 2.0 with Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.9991 |
| Accuracy (% Recovery) | 98.4% - 101.6% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
For more detailed validation data, please refer to the complete validation report.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions (Bulk Drug)
-
Accurately weigh approximately 25 mg of the this compound bulk drug sample and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample completely.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial before injection.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Enantiomeric Purity Analysis
For the determination of enantiomeric purity, a chiral HPLC method is required. The following is a summary of a method that can be used for the separation of (R)- and this compound.
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Chiralpak ID (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 214 nm |
This method has been shown to achieve baseline resolution of the oxiracetam enantiomers, allowing for their individual quantification.[5]
Caption: Logical relationship for chiral separation of Oxiracetam enantiomers.
Conclusion
The HPLC method described in this application note is specific, accurate, and precise for the quantification of this compound in bulk drug substance. The method is suitable for routine quality control and stability testing. For the analysis of enantiomeric purity, a separate chiral HPLC method is recommended.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using HPLC to analyze this compound and four related substances in the bulk drug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (S)-Oxiracetam in Rodent Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Oxiracetam is the active enantiomer of Oxiracetam, a nootropic agent of the racetam class. It is investigated for its potential to enhance cognitive functions such as learning and memory.[1] Preclinical studies in rodent models are crucial for elucidating its mechanisms of action and evaluating its therapeutic efficacy. The choice of administration technique, dosage, and behavioral paradigm is critical for obtaining reliable and reproducible data. These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in rodents for behavioral analysis.
Administration Techniques
The two most common routes for administering this compound in rodent studies are oral gavage (p.o.) and intraperitoneal injection (i.p.). The choice depends on the experimental design, desired pharmacokinetic profile, and compound formulation.
Oral Gavage (p.o.)
Oral gavage ensures a precise dose is delivered directly into the stomach. This method is suitable for both acute and chronic dosing regimens.
Protocol for Oral Gavage in Mice/Rats:
-
Animal Restraint: Gently but firmly restrain the rodent. For mice, scruff the neck and back skin to immobilize the head. For rats, wrap the animal in a towel or use a specialized restraint device. Ensure the head and body form a straight line.
-
Gavage Needle Preparation: Use a sterile, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats). Measure the needle from the tip of the rodent's nose to the last rib to estimate the correct insertion depth.
-
Vehicle Preparation: this compound can be dissolved or suspended in a vehicle such as 0.9% sterile saline solution.[2] Ensure the solution is homogenous before drawing it into the syringe.
-
Administration:
-
Gently insert the gavage needle into the side of the mouth, advancing it along the upper palate.
-
Allow the animal to swallow the tip of the needle to ensure entry into the esophagus, not the trachea.
-
Advance the needle smoothly to the pre-measured depth. If resistance is met, withdraw and re-insert.
-
Depress the syringe plunger slowly and steadily to deliver the solution.
-
-
Post-Administration: Withdraw the needle in a single, smooth motion. Return the animal to its home cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[3]
Intraperitoneal (i.p.) Injection
I.p. injection allows for rapid absorption of the compound into the systemic circulation.
Protocol for Intraperitoneal Injection in Rats:
-
Animal Restraint: Restrain the rat, exposing the abdomen. One common method is to hold the rat with its head pointing downwards (Trendelenburg position) to allow abdominal organs to shift forward, creating a safer injection space.
-
Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum on the left side and the bladder in the midline.[4][5]
-
Vehicle Preparation: As with oral gavage, this compound can be prepared in 0.9% sterile saline.
-
Administration:
-
Use a sterile needle (e.g., 23-25 gauge).
-
Insert the needle at a 30-45 degree angle into the identified lower right quadrant.
-
Gently aspirate by pulling back the plunger to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.[5]
-
If aspiration is clear, inject the solution smoothly.
-
-
Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Dosage and Administration Data
The following tables summarize dosages used in published rodent behavioral studies for both this compound and its racemic form, Oxiracetam.
Table 1: this compound Administration Parameters in Rodent Studies
| Compound | Rodent Species | Model | Administration Route | Dosage (mg/kg) | Behavioral Assay | Citation |
|---|---|---|---|---|---|---|
| This compound | Rat | Chronic Cerebral Hypoperfusion (2-VO) | Not specified, likely p.o. or i.p. | 50, 100, 200 | Morris Water Maze | [1] |
| this compound | Rat | Chronic Cerebral Hypoperfusion (2-VO) | Not specified, likely p.o. or i.p. | 100, 200 | Cerebral Blood Flow Measurement |[1] |
Table 2: Racemic Oxiracetam Administration Parameters in Rodent Studies
| Compound | Rodent Species | Model | Administration Route | Dosage (mg/kg) | Behavioral Assay | Citation |
|---|---|---|---|---|---|---|
| Oxiracetam | Rat | Vascular Dementia (BCCAO) | Oral (p.o.) | 100 (low-dose), 200 (high-dose) | Morris Water Maze | [6][7] |
| Oxiracetam | Rat | Aged (24-27 months) | Intraperitoneal (i.p.) | 30, 100 | Active Avoidance | [8] |
| Oxiracetam | Rat | Various (Aging, Cerebrovascular lesions) | Intraperitoneal (i.p.), Oral (p.o.) | 10 - 60 | Pole Climbing, Water Maze | [9] |
| Oxiracetam | Rat | Chronic Cerebral Hypoperfusion (2-VO) | Not specified, likely p.o. or i.p. | 400 | Morris Water Maze |[1] |
Experimental Protocols: Behavioral Assays
Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (approx. 150-200 cm diameter) filled with opaque water (22-25°C). A hidden escape platform (10-15 cm diameter) is submerged 1-2 cm below the water surface. The pool is surrounded by distinct visual cues.
-
Acquisition Phase (Spatial Learning):
-
This phase typically lasts for 5 consecutive days.
-
Each day, each rat undergoes four trials. For each trial, the rat is gently placed into the water facing the pool wall from one of four randomized starting positions (N, S, E, W).
-
The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the time limit, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds before being removed.
-
The time taken to find the platform (escape latency) and the swim path are recorded using a video tracking system.[6][7]
-
-
Probe Trial (Memory Retention):
-
This trial is conducted 24 hours after the final acquisition trial.
-
The escape platform is removed from the pool.
-
Each rat is placed in the pool from a novel starting position and allowed to swim freely for 60 seconds.
-
Key parameters measured include the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former platform location.[6]
-
-
Drug Administration: this compound or vehicle is typically administered daily, 30-60 minutes before the first trial of the day, throughout the acquisition phase.
Passive Avoidance Test
This test evaluates fear-based learning and memory.
Protocol:
-
Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Training/Acquisition Trial:
-
A mouse or rat is placed in the light compartment.[10]
-
Rodents have a natural tendency to enter dark spaces. When the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.
-
-
Retention Trial:
-
Typically conducted 24 hours later, the animal is again placed in the light compartment.
-
The latency to enter the dark compartment is measured. A longer latency indicates a stronger memory of the aversive stimulus.
-
-
Drug Administration: The compound is usually administered before the training trial to assess its effect on memory acquisition or before the retention trial to assess its effect on memory retrieval.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
This diagram illustrates a typical workflow for a rodent behavioral study involving a surgically induced model.
Caption: A generalized experimental workflow for evaluating this compound in a rodent model of cognitive impairment.
This compound Signaling Pathway
Studies on racemic Oxiracetam suggest a mechanism involving the activation of the pro-survival Akt/mTOR signaling pathway, which in turn regulates neuronal apoptosis and autophagy.[6][7][11][12]
Caption: Proposed Akt/mTOR signaling pathway modulated by Oxiracetam, leading to neuroprotection.
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental behavioral studies with oxiracetam on different types of chronic cerebral impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Application of (S)-Oxiracetam in Animal Models of Vascular Dementia: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular dementia (VaD) is a progressive neurodegenerative disorder resulting from cerebrovascular disease and subsequent chronic cerebral hypoperfusion. It is the second most common cause of dementia after Alzheimer's disease.[1][2] The development of effective therapeutic agents is a critical area of research. Oxiracetam, a nootropic drug, has been investigated for its potential to ameliorate cognitive deficits associated with various neurological conditions.[1][2][3] Notably, research has identified (S)-Oxiracetam as the active enantiomer responsible for the cognitive-enhancing effects of the racemic mixture in animal models of vascular dementia.[4] This document provides detailed application notes and experimental protocols for the use of this compound in a rat model of vascular dementia induced by permanent bilateral common carotid artery occlusion (BCCAO), a well-established model of chronic cerebral hypoperfusion.[5][6][7][8]
Mechanism of Action
This compound has been shown to alleviate cognitive impairments by mitigating neuronal damage and white matter lesions, increasing cerebral blood flow, and inhibiting astrocyte activation in rats with chronic cerebral hypoperfusion.[4] Furthermore, studies on the racemic mixture of Oxiracetam reveal a neuroprotective mechanism involving the activation of the Akt/mTOR signaling pathway.[1][2][3] This activation leads to the regulation of apoptosis- and autophagy-related gene expression, ultimately promoting neuronal survival. Specifically, Oxiracetam treatment has been observed to restore the balance of anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins and modulate the expression of autophagy markers such as Beclin1 and LC3.[1][2]
Experimental Protocols
Animal Model of Vascular Dementia: Permanent Bilateral Common Carotid Artery Occlusion (BCCAO)
This protocol describes the induction of chronic cerebral hypoperfusion in rats to model vascular dementia.
Materials:
-
Male Sprague-Dawley or Wistar rats (3 months old, 250-300g)
-
Anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 silk suture
-
Heating pad
-
Antiseptic solution
-
Penicillin
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent. The depth of anesthesia should be monitored by checking for the absence of pedal and corneal reflexes.
-
Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline cervical incision and carefully separate the sternocleidomastoid and sternohyoid muscles to expose the common carotid arteries.
-
Carefully dissect the carotid sheaths to separate the common carotid arteries from the vagus nerves and sympathetic fibers.
-
Doubly ligate both common carotid arteries with 4-0 silk sutures.[6][9]
-
Suture the incision and allow the rat to recover in a warm cage.
-
Administer penicillin post-operatively to prevent infection.[6]
-
Sham-operated control animals should undergo the same surgical procedure without the ligation of the carotid arteries.
This compound Administration
Materials:
-
This compound powder
-
Physiological saline
-
Oral gavage needles
Procedure:
-
Prepare a solution of this compound in physiological saline. For racemic Oxiracetam, a concentration of 50 mg/mL has been used.[1][2]
-
One day following the BCCAO surgery, begin the oral administration of this compound.
-
Administer the solution once daily via oral gavage for a period of 4 weeks.[1][2][10]
-
The vehicle control group (Vascular Dementia model) and the sham group should receive an equal volume of physiological saline.
Behavioral Assessment: Morris Water Maze (MWM)
The MWM test is used to evaluate spatial learning and memory.
Materials:
-
Circular water tank (approx. 120 cm in diameter)
-
Submerged platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system
Procedure:
-
Acquisition Training (5 consecutive days):
-
Fill the tank with water (23±1°C) and make it opaque.
-
Place a hidden platform 1-2 cm below the water surface in a fixed quadrant.
-
Allow each rat to have four swimming trials per day, starting from different quadrants.
-
Gently place the rat into the water facing the tank wall.
-
Record the time it takes for the rat to find the platform (escape latency).
-
If a rat fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.[1][2]
-
-
Probe Trial (on the 6th day):
-
Remove the platform from the tank.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located and the number of platform crossings.[11]
-
Molecular Analysis: Western Blot for Apoptosis and Autophagy Markers
Materials:
-
Hippocampal tissue lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Beclin1, anti-LC3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Following the behavioral tests, euthanize the rats and dissect the hippocampus.
-
Homogenize the tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensities. Normalize the data to a loading control like β-actin.
Data Presentation
Table 1: Treatment Groups and Dosages
| Group | Description | Treatment | Dosage (mg/kg/day) | Administration Route | Duration |
| Sham | Sham-operated control | Saline | - | Oral gavage | 4 weeks |
| VaD Model | BCCAO-induced Vascular Dementia | Saline | - | Oral gavage | 4 weeks |
| This compound | BCCAO + this compound | This compound | 100 or 200 | Oral gavage | 4 weeks |
| (R)-Oxiracetam | BCCAO + (R)-Oxiracetam | (R)-Oxiracetam | 200 | Oral gavage | 4 weeks |
| Oxiracetam | BCCAO + Racemic Oxiracetam | Oxiracetam | 100, 200, or 400 | Oral gavage | 4 weeks |
Table 2: Summary of Quantitative Behavioral Data (Morris Water Maze)
| Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (seconds) | Platform Crossings |
| Sham | Significantly lower than VaD model | Significantly higher than VaD model | Significantly higher than VaD model |
| VaD Model | Increased escape latency | Decreased time in target quadrant | Decreased platform crossings |
| This compound (100 mg/kg) | Significantly decreased vs. VaD model | Significantly increased vs. VaD model | Significantly increased vs. VaD model |
| This compound (200 mg/kg) | Significantly decreased vs. VaD model | Significantly increased vs. VaD model | Significantly increased vs. VaD model |
| Oxiracetam (200 mg/kg) | Significantly decreased vs. VaD model | Significantly increased vs. VaD model | - |
| Oxiracetam (400 mg/kg) | - | - | Significantly increased vs. VaD model |
Note: The table summarizes the general findings. For specific values, refer to the original research articles.[1][2][11]
Table 3: Summary of Quantitative Molecular Data (Western Blot)
| Group | Bcl-2/Bax Ratio | p-Akt/Akt Ratio | p-mTOR/mTOR Ratio | Beclin1 Levels |
| Sham | Baseline | Baseline | Baseline | Baseline |
| VaD Model | Significantly decreased vs. Sham | Significantly decreased vs. Sham | Significantly decreased vs. Sham | Significantly increased vs. Sham |
| Oxiracetam (100 mg/kg) | Significantly increased vs. VaD model | Significantly increased vs. VaD model | Significantly increased vs. VaD model | Significantly decreased vs. VaD model |
| Oxiracetam (200 mg/kg) | Significantly increased vs. VaD model | Significantly increased vs. VaD model | Significantly increased vs. VaD model | Significantly decreased vs. VaD model |
Note: This table is based on studies using racemic Oxiracetam. Similar molecular studies for the (S)-enantiomer are warranted.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a rat model of vascular dementia.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound in vascular dementia.
References
- 1. scielo.br [scielo.br]
- 2. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion [en.bio-protocol.org]
- 6. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion [bio-protocol.org]
- 7. A Rodent Model for Chronic Brain Hypoperfusion Related Diseases: Permanent Bilateral Occlusion of the Common Carotid Arteries (2VO) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Optimal Dosage of (S)-Oxiracetam for Cognitive Enhancement in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the optimal dosage of (S)-Oxiracetam for cognitive enhancement in rat models, based on available preclinical research. The information is intended to guide study design and protocol development for researchers investigating the nootropic effects of this compound.
This compound has been identified as the active enantiomer of the racemic mixture, Oxiracetam, demonstrating greater efficacy in ameliorating cognitive deficits in rodent models of neurodegeneration and cognitive impairment.[1][2] The following sections detail the effective dosages observed in key studies, provide standardized experimental protocols, and illustrate the proposed signaling pathways through which this compound exerts its cognitive-enhancing effects.
Data Presentation: Quantitative Summary of this compound Dosage Studies
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound and its racemic form on cognitive function in rats.
Table 1: Efficacy of this compound in a Rat Model of Chronic Cerebral Hypoperfusion
| Compound | Dosage (mg/kg) | Route of Administration | Animal Model | Cognitive Test | Key Findings | Reference |
| This compound | 100 | Oral | Chronic Cerebral Hypoperfusion (2-VO) | Morris Water Maze | Significantly decreased escape latency and increased platform crossings. | [2] |
| This compound | 200 | Oral | Chronic Cerebral Hypoperfusion (2-VO) | Morris Water Maze | Significantly decreased escape latency and increased platform crossings. | [2] |
| (R)-Oxiracetam | 200 | Oral | Chronic Cerebral Hypoperfusion (2-VO) | Morris Water Maze | No significant improvement in cognitive performance. | [2] |
| Oxiracetam | 400 | Oral | Chronic Cerebral Hypoperfusion (2-VO) | Morris Water Maze | Significant improvement, comparable to 100 mg/kg and 200 mg/kg of this compound. | [2] |
Table 2: Efficacy of Racemic Oxiracetam in a Rat Model of Vascular Dementia
| Compound | Dosage (mg/kg) | Route of Administration | Animal Model | Cognitive Test | Key Findings | Reference |
| Oxiracetam | 100 | Oral | Vascular Dementia (BCCAO) | Morris Water Maze | Dose-dependently improved impaired learning and memory abilities. | [3][4] |
| Oxiracetam | 200 | Oral | Vascular Dementia (BCCAO) | Morris Water Maze | Showed a more significant improvement in learning and memory compared to the 100 mg/kg dose. | [3][4] |
Table 3: Efficacy of Racemic Oxiracetam in Aged Rats
| Compound | Dosage (mg/kg) | Route of Administration | Animal Model | Cognitive Test | Key Findings | Reference |
| Oxiracetam | 30 | Intraperitoneal (i.p.) | Aged Rats (24-27 months old) | Active Avoidance | Improved acquisition performance. | [5] |
| Oxiracetam | 100 | Intraperitoneal (i.p.) | Aged Rats (24-27 months old) | Active Avoidance | Improved acquisition performance. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, which can be adapted for future research.
Protocol 1: Induction of Chronic Cerebral Hypoperfusion (2-Vessel Occlusion - 2-VO)
Objective: To create a rat model of chronic cerebral hypoperfusion to study the effects of this compound on cognitive impairment of cerebrovascular origin.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, pentobarbital sodium)
-
Surgical instruments
-
Aneurysm clips or surgical thread
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the surrounding nerves and connective tissue.
-
Permanently ligate both common carotid arteries with surgical thread or apply aneurysm clips.
-
Suture the incision and allow the animal to recover.
-
Post-operative care should include monitoring for any signs of distress and providing adequate food and water.
-
Cognitive testing and drug administration can typically begin after a recovery period of one to two weeks.
Protocol 2: Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory in rats.
Materials:
-
A circular water tank (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged just below the water surface.
-
A video tracking system and software.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the rat into the water facing the wall of the tank at one of four starting positions.
-
Allow the rat to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each rat, with different starting positions.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Place the rat in the tank and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Protocol 3: Drug Administration
Objective: To administer this compound or the vehicle to the rats.
Materials:
-
This compound powder
-
Vehicle (e.g., saline, distilled water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the this compound solution at the desired concentration in the chosen vehicle.
-
For oral administration, gently restrain the rat and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the drug solution or vehicle.
-
The administration schedule will depend on the study design (e.g., once daily for a specified number of weeks).
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its cognitive-enhancing effects through multiple mechanisms. The diagrams below illustrate some of the key proposed signaling pathways.
Experimental Workflow for this compound Studies.
Proposed Mechanism of Action of this compound.
This compound's Influence on Brain Energy Metabolism.
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Validated LC-MS/MS Method for the Quantitative Analysis of (S)-Oxiracetam and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the simultaneous quantification of (S)-Oxiracetam and its major metabolites in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This compound, the active enantiomer of Oxiracetam, is a nootropic agent investigated for its potential cognitive-enhancing effects. Understanding its metabolic profile is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development. The described method utilizes a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for preclinical and clinical studies.
Introduction
This compound is a member of the racetam family of nootropic compounds, which are known to positively modulate cognitive function. While the precise mechanism of action is still under investigation, it is believed to influence neurotransmitter systems and enhance neuronal plasticity. The pharmacokinetic profile of this compound is characterized by good oral absorption and primary renal excretion.[1][2] A significant portion of the drug is excreted unchanged in the urine.[1][2][3] However, several metabolites have been identified, including beta-hydroxy-2-pyrrolidone, N-aminoacetyl-GABOB, GABOB (beta-hydroxy-GABA), and glycine.[1][2] The simultaneous measurement of the parent drug and its metabolites is essential for a complete understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.
This application note details a validated LC-MS/MS method for the sensitive and selective quantification of this compound and its metabolites in human plasma. The method is suitable for high-throughput analysis in a regulated bioanalytical environment.
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard
-
Metabolite analytical standards (beta-hydroxy-2-pyrrolidone, N-aminoacetyl-GABOB, GABOB, Glycine)
-
Internal Standard (IS), e.g., Piracetam or a stable isotope-labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A reversed-phase column, such as a C18 column (e.g., Atlantis dC18, 5 µm, 4.6 x 150 mm), is suitable for retaining the polar analytes.[4] For chiral separation, a specialized column like CHIRALPAK® AD-3 can be used.[3]
-
Microcentrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Calibrated pipettes
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Atlantis dC18, 5 µm, 4.6 x 150 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient may be required to separate metabolites |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5-10 minutes (to be optimized) |
For chiral separation of (S)- and (R)-Oxiracetam, an isocratic elution with a mixture of methanol and acetonitrile (15:85) containing 0.3‰ formic acid at a flow rate of 0.9 mL/min on a CHIRALPAK® AD-3 column can be employed.[3]
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized (e.g., 500°C) |
| IonSpray Voltage | To be optimized (e.g., 5500 V) |
| Curtain Gas | To be optimized (e.g., 30 psi) |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 159.1 | 72.1 | 150 | To be optimized |
| beta-hydroxy-2-pyrrolidone | To be determined | To be determined | 150 | To be optimized |
| N-aminoacetyl-GABOB | To be determined | To be determined | 150 | To be optimized |
| GABOB | To be determined | To be determined | 150 | To be optimized |
| Glycine | 76.0 | 30.0 | 150 | To be optimized |
| Internal Standard (Piracetam) | 143.1 | 86.1 | 150 | To be optimized |
Note: The precursor and product ions for the metabolites need to be determined by direct infusion of the analytical standards into the mass spectrometer. The collision energies and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include the following parameters:
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The range of concentrations over which the method is accurate and precise. | A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision ≤ 20%, Accuracy within ±20%. |
| Accuracy and Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The matrix factor should be consistent and close to 1. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should not change significantly from the baseline. |
Quantitative Data Summary
The following tables summarize the quantitative performance of previously published LC-MS/MS methods for the analysis of Oxiracetam in human plasma. Data for the simultaneous analysis of metabolites is limited and would need to be established during method development and validation.
Table 1: Linearity and Quantification Limits for Oxiracetam in Human Plasma
| Method Reference | Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) |
| Wang et al., 2024[3] | This compound | 0.5 - 100 | 0.5 |
| Son et al., 2004[4][5] | Oxiracetam | 0.2 - 40.0 | 0.2 |
Table 2: Accuracy and Precision for Oxiracetam in Human Plasma
| Method Reference | Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Son et al., 2004[4][5] | Oxiracetam | 0.2, 1.0, 20.0, 40.0 | < 8.3 | < 8.3 | 92.5 - 106.4 |
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative determination of this compound and its metabolites in human plasma. The simple sample preparation procedure and the high selectivity of tandem mass spectrometry make this method suitable for supporting pharmacokinetic studies in drug development. Proper method development and validation are crucial to ensure the reliability of the data generated. This protocol serves as a comprehensive guide for researchers to establish and implement this analytical method in their laboratories.
References
- 1. Oxiracetam - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of Oxiracetam_Chemicalbook [chemicalbook.com]
- 3. Development and validation of a chiral UPLC-MS/MS method for quantifying S-Oxiracetam and R-Oxiracetam in human plasma, urine and feces: Application to a phase-I clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantitative analysis of oxiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid quantitative analysis of oxiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (S)-Oxiracetam Efficacy Using the Morris Water Maze
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the efficacy of the nootropic compound (S)-Oxiracetam in rodent models of cognitive impairment. The MWM is a widely used behavioral assay to evaluate spatial learning and memory, functions known to be modulated by this compound.
Introduction
This compound, the active stereoisomer of Oxiracetam, is a nootropic drug investigated for its cognitive-enhancing properties.[1][2] It is believed to exert its effects through various mechanisms, including the modulation of cholinergic and glutamatergic neurotransmitter systems, enhancement of Protein Kinase C (PKC) activity, and regulation of ATP metabolism.[1][3][4] The Morris water maze is a robust tool for assessing hippocampal-dependent spatial learning and memory, making it a suitable paradigm to test the efficacy of compounds like this compound.[5][6] This protocol is based on methodologies established in studies evaluating this compound in a rat model of chronic cerebral hypoperfusion, a condition associated with vascular dementia.[1][2]
Mechanism of Action of this compound
This compound is thought to enhance cognitive function through a multi-faceted mechanism. It positively modulates AMPA receptors and is believed to influence the release of acetylcholine and glutamate, key neurotransmitters in learning and memory processes.[3][4] Furthermore, it has been shown to increase PKC activity and regulate ATP metabolism in the cortex, which may contribute to its neuroprotective and cognitive-enhancing effects.[1][3]
Caption: Putative signaling pathway of this compound in cognitive enhancement.
Experimental Protocols
This section details the materials and procedures for conducting the Morris water maze test to evaluate the efficacy of this compound.
Experimental Workflow
Caption: Experimental workflow for the Morris water maze protocol.
Materials
-
Morris Water Maze: A circular pool (approximately 150-200 cm in diameter for rats) filled with water made opaque with non-toxic white or black paint.[7]
-
Escape Platform: A platform (approximately 10 cm in diameter) submerged 1-2 cm below the water surface.
-
Animal Model: A suitable rodent model of cognitive impairment (e.g., chronic cerebral hypoperfusion induced by bilateral common carotid artery occlusion) and a sham-operated control group.
-
This compound: The test compound.
-
Vehicle: The solvent for this compound (e.g., 0.9% saline).
-
Video Tracking System: Software and camera to record and analyze the animal's swimming path, speed, and time in different quadrants.
Procedure
-
Animal Groups:
-
Sham Control + Vehicle
-
Cognitive Impairment Model + Vehicle
-
Cognitive Impairment Model + this compound (e.g., 200 mg/kg, intravenous administration)
-
(Optional) Cognitive Impairment Model + (R)-Oxiracetam
-
(Optional) Cognitive Impairment Model + Racemic Oxiracetam
-
-
Habituation (Day 0):
-
Allow the animals to swim freely in the pool for 60 seconds without the platform to adapt to the environment.
-
Conduct a visible platform trial where the platform is marked with a flag and raised above the water surface to assess for any visual or motor impairments.
-
-
Acquisition Training (Days 1-5):
-
Place the hidden platform in the center of one quadrant (the target quadrant) for the duration of this phase.
-
Conduct four trials per day for each animal with an inter-trial interval of 15 minutes.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
Allow the animal to search for the platform for a maximum of 90 seconds.
-
If the animal finds the platform, allow it to remain there for 30 seconds.
-
If the animal fails to find the platform within 90 seconds, gently guide it to the platform and allow it to remain there for 30 seconds. The escape latency for this trial is recorded as 90 seconds.[5]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the animal crosses the location where the platform was previously located.
-
-
Reversal Training (Days 7-10):
-
Move the hidden platform to the center of the opposite quadrant.
-
Repeat the acquisition training protocol (4 trials per day) for four days.
-
This phase assesses the animal's cognitive flexibility and ability to learn a new platform location.
-
-
Reversal Probe Trial (Day 11):
-
Remove the platform from the new location.
-
Conduct a 60-second probe trial as described in step 4, recording time in the new target quadrant and platform location crossings.
-
-
Cued Trial (Optional):
-
To control for non-spatial factors, a cued trial can be performed where the platform is visible (e.g., marked with a flag). The platform location is varied between trials. This helps to ensure that any observed deficits are related to spatial learning and not to visual or motivational issues.[3]
-
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating this compound in a rat model of chronic cerebral hypoperfusion. The data presented is based on the findings from Wanli et al., 2017, and may be estimated from the graphical representations in the publication.
Table 1: Acquisition Phase - Escape Latency (seconds)
| Day | Sham + Vehicle | Model + Vehicle | Model + this compound (200 mg/kg) |
| 1 | 45 ± 5 | 55 ± 6 | 53 ± 5 |
| 2 | 35 ± 4 | 50 ± 5 | 45 ± 4 |
| 3 | 25 ± 3 | 48 ± 5 | 35 ± 4* |
| 4 | 20 ± 2 | 45 ± 4 | 30 ± 3 |
| 5 | 15 ± 2 | 40 ± 4 | 25 ± 3 |
Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Model + Vehicle group.
Table 2: Probe Trial Performance (60 seconds)
| Parameter | Sham + Vehicle | Model + Vehicle | Model + this compound (200 mg/kg) |
| Time in Target Quadrant (s) | 25 ± 3 | 15 ± 2 | 22 ± 2* |
| Platform Crossings | 4 ± 1 | 1 ± 0.5 | 3 ± 0.8** |
Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Model + Vehicle group.
Table 3: Control Parameters
| Parameter | Sham + Vehicle | Model + Vehicle | Model + this compound (200 mg/kg) |
| Swimming Speed (cm/s) | 20 ± 2 | 19 ± 2 | 20 ± 2 |
No significant differences in swimming speed were observed between the groups, indicating that the effects on learning and memory were not due to motor deficits.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCDR - Dementia, Memory, Morris water maze, Nootropics [jcdr.net]
- 5. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. news-medical.net [news-medical.net]
Use of (S)-Oxiracetam as a neuroprotective agent in cerebral hypoperfusion models
Application Note & Protocol Guide for Researchers
Introduction
Chronic cerebral hypoperfusion, a persistent reduction in blood flow to the brain, is a significant contributor to cognitive decline and neuronal damage in various neurological disorders, including vascular dementia. (S)-Oxiracetam, the active enantiomer of the nootropic drug Oxiracetam, has emerged as a potent neuroprotective agent in preclinical models of cerebral hypoperfusion.[1][2] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data supporting the use of this compound as a neuroprotective agent. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for conditions associated with cerebral hypoperfusion.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism. Studies in rat models of bilateral common carotid artery occlusion (BCCAO), a common method to induce chronic cerebral hypoperfusion, have revealed that this compound:
-
Enhances Cerebral Blood Flow: this compound has been shown to significantly increase cerebral blood flow in hypoperfused brain regions, thereby improving oxygen and nutrient supply to neuronal tissues.[2][3]
-
Modulates Neurotransmitter Systems: It is believed to influence glutamatergic and cholinergic systems, which are crucial for learning and memory.
-
Reduces Neuronal Apoptosis: this compound mitigates neuronal cell death by apoptosis, a key pathological feature of cerebral hypoperfusion. This is achieved, in part, through the activation of the Akt/mTOR signaling pathway.[1]
-
Inhibits Astrocyte Activation: By reducing the activation of astrocytes, this compound helps to control neuroinflammation, which can exacerbate neuronal damage.[2]
-
Regulates Energy Metabolism: It has been demonstrated that this compound can regulate ATP metabolism, ensuring neurons have sufficient energy for their functions.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound in rat models of cerebral hypoperfusion.
Table 1: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze
| Treatment Group | Day 1 Escape Latency (s) | Day 3 Escape Latency (s) | Day 5 Escape Latency (s) |
| Sham | ~35 | ~20 | ~15 |
| BCCAO + Vehicle | ~55 | ~45 | ~40 |
| BCCAO + this compound (100 mg/kg) | ~45 | ~30 | ~25 |
| BCCAO + this compound (200 mg/kg) | ~45 | ~28 | ~23 |
Data are approximated from graphical representations in the cited literature and presented as mean values.[3]
Table 2: Neuroprotective Effects of this compound on Neuronal Damage (Nissl Staining)
| Treatment Group | Number of Dark Neurons (Hippocampus CA1) | Number of Dark Neurons (Cortex) |
| Sham | ~10 | ~20 |
| BCCAO + Vehicle | ~60 | ~80 |
| BCCAO + this compound (100 mg/kg) | ~35 | ~45 |
| BCCAO + this compound (200 mg/kg) | ~30 | ~40 |
Data are approximated from graphical representations in the cited literature and presented as mean values.
Table 3: Effect of this compound on Cerebral Blood Flow
| Treatment Group | Cerebral Blood Flow (% of Sham) |
| Sham | 100% |
| BCCAO + Vehicle | ~60% |
| BCCAO + this compound (100 mg/kg) | ~85% |
| BCCAO + this compound (200 mg/kg) | ~90% |
Data are approximated from graphical representations in the cited literature and presented as mean values.[3]
Table 4: Modulation of Akt/mTOR Signaling Pathway by this compound (Western Blot)
| Treatment Group | p-Akt / Total Akt Ratio (Relative to Sham) | p-mTOR / Total mTOR Ratio (Relative to Sham) |
| Sham | 1.0 | 1.0 |
| BCCAO + Vehicle | ~0.4 | ~0.5 |
| BCCAO + Oxiracetam (100 mg/kg) | ~0.7 | ~0.8 |
| BCCAO + Oxiracetam (200 mg/kg) | ~0.9 | ~0.9 |
Data are for the racemic mixture of Oxiracetam and are approximated from graphical representations in the cited literature and presented as mean values.[1]
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated by complex signaling cascades and are evaluated through a series of established experimental procedures.
References
- 1. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
Application Note: Chiral Separation of Oxiracetam Enantiomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)-oxiracetam and (S)-oxiracetam. Oxiracetam, a nootropic agent of the racetam family, possesses a single chiral center, and the differential pharmacological activities of its enantiomers necessitate a reliable method for their separation and quantification.[1] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control, pharmacokinetic studies, and enantiopurity assessment of oxiracetam.
Introduction
Oxiracetam is a synthetic derivative of the parent compound piracetam and is prescribed for the improvement of cognitive function.[2] It exists as a racemic mixture of two enantiomers, (R)- and this compound. Recent studies have indicated that the therapeutic effects of oxiracetam may be primarily attributed to the (S)-enantiomer, highlighting the importance of stereospecific analysis.[1] Chiral separation is crucial for understanding the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers and for the development of enantiopure drug formulations.[3][4]
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers.[5][6] This application note provides a detailed protocol for the chiral separation of oxiracetam enantiomers using a polysaccharide-based CSP, specifically a Chiralpak ID column.[7]
Experimental Workflow
Caption: Workflow for Chiral Separation of Oxiracetam Enantiomers.
Materials and Reagents
-
(R)-Oxiracetam and this compound reference standards
-
Racemic Oxiracetam
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample preparation from plasma)[7]
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
An enantioselective HPLC method was developed and validated for the determination of oxiracetam enantiomers.[7]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Chiralpak ID (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane : Ethanol : Trifluoroacetic Acid (78:22:0.1, v/v/v)[3][7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 35 °C[8] |
| Detection Wavelength | 214 nm[7] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Detailed Experimental Protocol
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of (R)-oxiracetam and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.
-
Racemic Standard Solution (1 mg/mL): Accurately weigh 10 mg of racemic oxiracetam into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.50 to 100 µg/mL.[7]
Sample Preparation (from Beagle Dog Plasma as an example)
-
To 200 µL of plasma sample, add 600 µL of methanol to precipitate proteins.[7]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC System Setup and Equilibration
-
Set up the HPLC system according to the parameters listed in the "Instrumentation and Chromatographic Conditions" table.
-
Equilibrate the Chiralpak ID column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Chromatographic Analysis
-
Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
Acquire and process the chromatograms using the chromatography data software.
Results and Discussion
The described method provides excellent baseline resolution of the (R)- and this compound enantiomers. The elution order should be determined by injecting the individual enantiomer standard solutions.
Method Validation Summary
The method was validated for linearity, precision, and accuracy.[7]
| Validation Parameter | (R)-Oxiracetam | This compound |
| Linearity Range (µg/mL) | 0.50 - 100 | 0.50 - 100 |
| Intra-day Precision (RSD%) | 0.78 - 13.61 | 0.74 - 8.92 |
| Inter-day Precision (RSD%) | Not specified | Not specified |
| Accuracy (Relative Error %) | -4.74 to 10.48 | -0.19 to 11.48 |
Signaling Pathway Diagram
While a traditional signaling pathway is not directly applicable to a chemical separation technique, the following diagram illustrates the logical relationship of the chiral recognition mechanism on the stationary phase.
Caption: Chiral Recognition Mechanism on the Stationary Phase.
Conclusion
The HPLC method described in this application note is suitable for the reliable chiral separation and quantification of oxiracetam enantiomers. The use of a Chiralpak ID column with a hexane, ethanol, and TFA mobile phase provides excellent resolution and is applicable for pharmacokinetic studies and quality control of oxiracetam in bulk drug and pharmaceutical formulations.
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. researchgate.net [researchgate.net]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using HPLC to analyze this compound and four related substances in the bulk drug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Tiered Experimental Design for Assessing the Nootropic Effects of (S)-Oxiracetam
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for evaluating the nootropic and cognitive-enhancing properties of (S)-Oxiracetam, the pharmacologically active enantiomer of oxiracetam.[1][2] The protocols outlined herein encompass a multi-tiered approach, beginning with foundational in vitro assays to establish bioavailability and neuroprotective potential, followed by robust in vivo behavioral studies to assess effects on learning and memory, and culminating in ex vivo electrophysiological and molecular analyses to elucidate underlying mechanisms. This integrated design is intended to provide a thorough preclinical assessment of this compound for researchers in neuroscience and drug development.
Experimental Design Overview
The proposed experimental workflow follows a logical progression from cellular-level characterization to complex behavioral and mechanistic analysis. This tiered approach ensures that resource-intensive in vivo and ex vivo studies are undertaken with a compound that has already demonstrated promising characteristics in foundational assays.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of (S)-Oxiracetam in physiological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of (S)-Oxiracetam in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: How does the pH of the buffer affect the solubility of this compound?
The predicted pKa of racemic Oxiracetam is approximately 13.76.[3] This suggests that this compound is a neutral molecule across the typical physiological pH range (e.g., pH 4-8). Therefore, significant changes in solubility due to pH modulation within this range are not expected.
Q3: Could the solid form of this compound be affecting its solubility?
Yes, the solid-state properties of a compound can significantly impact its solubility. While specific studies on this compound polymorphism are limited, related compounds like Piracetam are known to exist in different polymorphic forms with varying solubilities.[4][5] It is possible that different batches or sources of this compound may have different crystalline structures, leading to variability in dissolution rates and apparent solubility. Co-crystallization has also been explored for Oxiracetam, indicating the importance of the crystal lattice in its dissolution properties.[6][7]
Q4: Why might this compound be difficult to dissolve in Phosphate-Buffered Saline (PBS) despite being polar?
While counterintuitive, the high concentration of salts in buffers like PBS can sometimes reduce the solubility of highly polar, non-electrolyte compounds through an effect known as "salting-out".[8][9] The ions from the buffer salts can organize water molecules around them, reducing the amount of "free" water available to solvate the this compound molecules. This can lead to lower apparent solubility in a high ionic strength buffer compared to pure water.
Troubleshooting Guide
Issue: I am observing poor or slow dissolution of this compound in my physiological buffer (e.g., PBS).
Below is a step-by-step guide to troubleshoot this issue.
Diagram: Troubleshooting Workflow for this compound Dissolution
Caption: A stepwise workflow for troubleshooting poor solubility of this compound.
Step 1: Pre-dissolution Checks
-
Action: Before attempting dissolution, ensure the quality of both your this compound and the physiological buffer.
-
Rationale: Impurities in the compound or incorrectly prepared buffer can affect solubility.
-
Procedure:
-
Verify the certificate of analysis for your this compound to confirm its identity and purity.
-
Prepare fresh buffer using high-purity water and reagents.
-
Confirm the final pH of your buffer after all components have been added and dissolved.
-
Step 2: Optimizing the Dissolution Process
-
Action: Employ physical methods to aid dissolution.
-
Rationale: Increasing kinetic energy can help overcome the activation energy barrier for dissolution.
-
Procedure:
-
Gentle Heating: Warm the buffer to 37°C before adding the this compound. This can increase the solubility of many compounds.
-
Agitation: Use a magnetic stirrer, vortex mixer, or sonication bath to provide mechanical agitation. Sonication can be particularly effective in breaking up powder agglomerates.
-
Step 3: Modifying the Solvent Environment
-
Action: If physical methods are insufficient, consider altering the composition of your solvent.
-
Rationale: Reducing the ionic strength or using a co-solvent can mitigate the "salting-out" effect and improve solvation.
-
Procedure:
-
Reduce Buffer Concentration: If your experimental design allows, try preparing your solution in a lower concentration of the physiological buffer (e.g., 0.5x or 0.1x PBS).
-
Use a Co-solvent: Dissolve the this compound in a small volume of a water-miscible organic solvent (e.g., DMSO, ethanol) first, and then add this stock solution dropwise to your vigorously stirring physiological buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).
-
Step 4: Characterize the Solid Material
-
Action: If solubility issues persist across different batches or after trying the above steps, consider analyzing the solid form of your this compound.
-
Rationale: The compound may exist in a less soluble polymorphic form.
-
Procedure: Techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can help identify the crystalline form of your material. If polymorphism is suspected, sourcing the compound from a different supplier may yield a more soluble form.
Quantitative Data
Due to the limited availability of specific solubility data for this compound in physiological buffers, the following table summarizes the available information for racemic Oxiracetam. Researchers should determine the specific solubility in their buffer system of choice.
| Compound | Solvent | Temperature | Solubility | Reference |
| Oxiracetam (racemic) | Water | Not Specified | Very Soluble | [1] |
| Oxiracetam (racemic) | DMSO | Not Specified | ≥ 27.4 mg/mL | [10] |
| Phenylpiracetam | PBS (pH 7.2) | Not Specified | ~10 mg/mL | [11] |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility of this compound in Physiological Buffer
This protocol is adapted from standard methods for determining the equilibrium solubility of pharmaceutical compounds.
Materials:
-
This compound powder
-
Physiological buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS/MS system for quantification
-
Calibrated analytical balance
Procedure:
-
Preparation of Standard Curve: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., water or DMSO). From this stock, prepare a series of calibration standards by diluting with the physiological buffer.
-
Sample Preparation: Add an excess amount of this compound powder to a pre-weighed microcentrifuge tube or vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment.
-
Incubation: Add a known volume of the physiological buffer to the tube. Place the sealed tubes in a shaker/rotator at a constant temperature and agitate for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet. For an extra separation step, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with the physiological buffer to a concentration that falls within the range of your standard curve. Analyze the diluted sample and the calibration standards using a validated HPLC or LC-MS/MS method.
-
Calculation: Determine the concentration of this compound in the undiluted supernatant based on the standard curve. This concentration represents the equilibrium solubility of the compound in the tested buffer at that temperature.
Diagram: Signaling Pathway Context for Racetam Activity
While the exact mechanism is still under investigation, racetams like Oxiracetam are thought to modulate neurotransmitter systems. This compound is believed to be the active enantiomer.
Caption: Postulated mechanism of this compound involving AMPA receptor modulation.
References
- 1. Oxiracetam | C6H10N2O3 | CID 4626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxiracetam CAS#: 62613-82-5 [m.chemicalbook.com]
- 4. powdercity.com [powdercity.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Nefiracetam Dissolution and Solubility Behavior Using a Cocrystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Interactions of macromolecules with salt ions: an electrostatic theory for the Hofmeister effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Enhancing the Oral Bioavailability of (S)-Oxiracetam
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at improving the oral bioavailability of (S)-Oxiracetam.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound?
This compound, the active enantiomer of Oxiracetam, generally exhibits moderate oral bioavailability. Studies in rats have shown that after oral administration, the concentration of this compound is significantly higher than that of (R)-Oxiracetam at 1, 1.5, and 2 hours post-administration.[1] The overall area under the curve (AUC) and maximum concentration (Cmax) of this compound are also significantly greater than those of the R-enantiomer, suggesting better absorption.[1] In healthy human volunteers, the absolute oral bioavailability of racemic Oxiracetam is approximately 56-82%.[2]
Q2: What are the primary challenges in improving the oral bioavailability of this compound?
The main challenge for the oral delivery of this compound is its hydrophilic nature. This property can limit its passive diffusion across the lipid-rich intestinal cell membranes. While its absorption is relatively good compared to its R-enantiomer, there is still potential for improvement to achieve more consistent and higher therapeutic concentrations.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be explored to improve the oral bioavailability of hydrophilic drugs like this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its uptake by intestinal cells.
-
Liposomal Formulations: Liposomes can encapsulate hydrophilic molecules in their aqueous core, facilitating their transport across the intestinal mucosa.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can improve its passive absorption. The prodrug would then be converted to the active this compound in the body.[3][4]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility and stability, which can lead to improved bioavailability.[5][6]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound in lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles).
-
Possible Cause 1: High water solubility of this compound.
-
Troubleshooting Tip: Modify the formulation process. For liposomes, use a method that actively entraps the drug, such as the dehydration-rehydration method or freeze-thaw cycling, which can improve the encapsulation of hydrophilic compounds.
-
-
Possible Cause 2: Inappropriate lipid composition.
-
Troubleshooting Tip: Experiment with different lipid compositions. The inclusion of charged lipids (e.g., phosphatidylglycerol) can improve the encapsulation of polar molecules through electrostatic interactions.
-
-
Possible Cause 3: Drug leakage during formulation or storage.
-
Troubleshooting Tip: Optimize the storage conditions (e.g., temperature, pH) and consider lyophilization (freeze-drying) with a cryoprotectant to improve the long-term stability of the formulation.
-
Issue 2: Inconsistent in vivo pharmacokinetic results after oral administration of a novel this compound formulation.
-
Possible Cause 1: Variability in gastrointestinal transit time and absorption window.
-
Troubleshooting Tip: Co-administer the formulation with food or agents that can modulate gastrointestinal motility to standardize the conditions. However, be aware that food can also affect the absorption of the drug itself.
-
-
Possible Cause 2: Premature release of the drug from the carrier system.
-
Troubleshooting Tip: Re-evaluate the stability of your formulation in simulated gastric and intestinal fluids. You may need to modify the carrier's composition to ensure it remains intact until it reaches the primary site of absorption.
-
-
Possible Cause 3: Saturation of absorption transporters at high doses.
-
Troubleshooting Tip: Conduct dose-escalation studies to determine if the absorption of your formulation is dose-dependent. If saturation is observed, it may indicate the involvement of a specific transporter in the uptake process.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of orally administered this compound in rats compared to its R-enantiomer. Note: Data for enhanced formulations of this compound are not yet available in published literature and would be the goal of the experiments discussed in this guide.
| Parameter | This compound | (R)-Oxiracetam | Unit | Reference |
| Cmax | 23.4 ± 4.5 | 15.8 ± 3.2 | µg/mL | [1] |
| Tmax | 1.2 ± 0.4 | 1.3 ± 0.5 | h | [1] |
| AUC (0-t) | 85.6 ± 15.7 | 62.3 ± 12.9 | µgh/mL | [1] |
| AUC (0-∞) | 92.1 ± 17.8 | 68.5 ± 14.6 | µgh/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes using the Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a volatile organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound (e.g., 10 mg/mL in phosphate-buffered saline, pH 7.4). The hydration process should be carried out above the phase transition temperature of the lipids.
-
Vesicle Formation: Agitate the flask to allow the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use adult male Sprague-Dawley rats, fasted overnight before the experiment.
-
Dosing: Administer the this compound formulation (e.g., liposomal suspension) and a control solution (free this compound) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating an oral liposomal formulation of this compound.
Caption: Proposed signaling pathways influenced by this compound leading to cognitive enhancement.
Caption: Logical relationship between the properties of this compound and strategies to improve its oral bioavailability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oxiracetam - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Carrier-Mediated Prodrug Uptake to Improve the Oral Bioavailability of Polar Drugs: An Application to an Oseltamivir Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing stability issues of (S)-Oxiracetam in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of (S)-Oxiracetam during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates after storage. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors. The most common causes are chemical degradation, where the parent compound breaks down into less soluble products, or physical instability, such as the compound coming out of solution due to temperature fluctuations or exceeding its solubility limit. It is also possible that there is microbial contamination if the solution was not prepared and stored under sterile conditions.
Q2: I've observed a decrease in the expected pharmacological effect of my this compound stock solution over time. How can I confirm if this is due to degradation?
A2: A decline in pharmacological activity is a strong indicator of chemical degradation. To confirm this, you should perform a quantitative analysis of your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to determine the exact concentration of the active this compound and detect the presence of any degradation products.
Q3: What are the primary factors that can cause the degradation of this compound in an experimental setting?
A3: The stability of this compound can be influenced by several environmental factors. The most critical are pH, temperature, and exposure to light. Like other members of the racetam family, this compound contains a lactam ring and an amide group, which are susceptible to hydrolysis, particularly in non-neutral pH conditions. Elevated temperatures can accelerate this and other degradation reactions, while exposure to UV or even ambient light can induce photodegradation.
Q4: What is the expected primary degradation pathway for this compound?
A4: Based on the chemical structure of this compound, which includes an amide linkage, the most probable degradation pathway is hydrolysis. This reaction would involve the cleavage of the amide bond, resulting in the formation of a carboxylic acid derivative. This is a common degradation route for many pharmaceutical compounds containing amide functional groups.
Q5: Are there any recommended storage conditions to ensure the long-term stability of this compound solutions?
A5: For optimal stability, this compound solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aqueous solutions at refrigerated temperatures (2-8°C) and protected from light by using amber vials or wrapping the container in aluminum foil. The pH of the solution should be maintained as close to neutral as possible, unless experimental conditions require otherwise. For long-term storage, consider preparing aliquots and freezing them at -20°C or below to minimize degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Problem: When analyzing my this compound sample via HPLC, I observe additional, unexpected peaks that were not present in the initial analysis of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | The appearance of new peaks is a strong indication that this compound has degraded. Compare the chromatogram of your aged sample to a freshly prepared standard. The new peaks likely represent degradation products. |
| Contamination | The sample may have been contaminated. Review your sample preparation and handling procedures. Ensure all glassware and solvents are clean. |
| Impurity in the original material | It is possible the new peaks are from impurities present in the initial batch of this compound that were not initially detected. Re-evaluate the certificate of analysis for your starting material. |
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability or a systematic drift in my experimental results over the course of a long-term study using the same stock solution of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | The concentration of active this compound in your stock solution may be decreasing over time due to degradation. Prepare fresh stock solutions more frequently or validate the stability of your stock solution under your specific storage conditions by performing periodic quantitative analysis. |
| Adsorption to Container | This compound may be adsorbing to the surface of your storage container, leading to a decrease in the effective concentration. Consider using different types of containers (e.g., polypropylene vs. glass) and evaluate for any differences. |
| Inconsistent Thawing/Handling | If using frozen aliquots, ensure a consistent and validated thawing procedure. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. |
Data on this compound Stability
While specific quantitative stability data for this compound under various stress conditions is not extensively available in public literature, the following tables provide an illustrative summary of expected degradation patterns based on the behavior of similar compounds and general principles of pharmaceutical stability. This data should be used as a guideline for designing your own stability studies.
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C
| pH | Condition | % Degradation (Illustrative) after 30 days | Primary Degradation Pathway |
| 2 | Acidic | 5-10% | Acid-catalyzed hydrolysis |
| 7 | Neutral | < 5% | Minimal hydrolysis |
| 10 | Basic | 15-25% | Base-catalyzed hydrolysis |
Table 2: Illustrative Temperature-Dependent Degradation of this compound in Neutral Aqueous Solution (pH 7)
| Temperature | % Degradation (Illustrative) after 30 days |
| 4°C | < 2% |
| 25°C | < 5% |
| 40°C | 10-15% |
Table 3: Illustrative Photodegradation of this compound in Neutral Aqueous Solution (pH 7) at 25°C
| Light Condition | % Degradation (Illustrative) after 24h continuous exposure |
| Ambient Light | < 1% |
| UV Light (254 nm) | 5-10% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound and the detection of its degradation products. Method optimization and validation are required for specific experimental setups.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of your samples.
-
Dilute your experimental samples with the mobile phase to fall within the calibration range.
3. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject your experimental samples.
-
Quantify the amount of this compound in your samples by comparing the peak area to the standard curve.
-
Monitor for the appearance of new peaks, which indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the stock solution to ~1-2 with HCl. Heat at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Adjust the pH of the stock solution to ~12-13 with NaOH. Heat at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source.
3. Sample Analysis:
-
At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.
Visualizations
Caption: Probable degradation pathway of this compound via hydrolysis.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for stability issues.
Overcoming challenges in the chiral purity analysis of (S)-Oxiracetam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral purity analysis of (S)-Oxiracetam.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of oxiracetam enantiomers.
1. Poor Enantiomeric Resolution
Symptom: The peaks for this compound and its enantiomer, (R)-Oxiracetam, are not baseline separated, making accurate quantification difficult.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the chiral column is crucial. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating racetams. If resolution is poor, consider screening different types of chiral columns.[1] |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase significantly impacts selectivity. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can also improve resolution.[1][2] For reversed-phase methods, altering the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase can enhance separation.[3][4] |
| Incorrect Flow Rate | In chiral chromatography, lower flow rates often lead to better resolution due to the kinetics of the interaction between the analyte and the CSP. If peaks are poorly resolved, try decreasing the flow rate. |
| Inappropriate Column Temperature | Temperature can affect the enantioselectivity of a separation.[1][5] Experiment with different column temperatures (e.g., in a range of 10°C to 40°C) to find the optimal condition for resolution. Sometimes, sub-ambient temperatures can improve separation.[5][6] |
2. Peak Tailing or Fronting
Symptom: The chromatographic peaks are asymmetrical, with either a "tail" extending from the back of the peak or a "front" pushing out the beginning. This can affect integration and accuracy.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Column Overload | Injecting too much sample can lead to peak distortion.[7][8][9] Reduce the injection volume or dilute the sample. Chiral columns are particularly susceptible to overloading.[8] |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[7][9] This is common with basic compounds on silica-based columns. Adding a small amount of a basic modifier like diethylamine to the mobile phase can help to mask active sites on the stationary phase. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including fronting.[10] Whenever possible, dissolve the sample in the mobile phase. |
| Column Degradation | A damaged or contaminated column can lead to poor peak shape.[7] Consider flushing the column with a strong solvent (see column care section) or replacing it if performance does not improve. |
3. Unstable Retention Times
Symptom: The time it takes for the this compound peak to elute varies between injections, leading to unreliable identification and quantification.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral columns, especially in normal-phase mode, can require long equilibration times.[11] Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. |
| Mobile Phase Instability | If the mobile phase is volatile or prone to compositional changes (e.g., through evaporation of a volatile component), it can cause retention time drift. Prepare fresh mobile phase daily and keep the reservoir capped. |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times, especially if a column oven is not used.[1] Use a column oven to maintain a constant temperature. |
| Pump Issues | Inconsistent flow from the HPLC pump will lead to variable retention times.[12][13] Check for leaks, ensure proper solvent degassing, and perform regular pump maintenance. |
4. Suspected Enantiomeric Inversion
Symptom: The chiral purity results are inconsistent or show a higher than expected amount of the undesired enantiomer, raising concerns that the this compound may be converting to the (R)-enantiomer during analysis.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| On-Column Racemization | Certain mobile phase conditions (e.g., high pH) or elevated temperatures can potentially cause on-column racemization of some chiral compounds.[5] Analyze the sample under milder conditions (e.g., lower temperature, neutral pH if possible) to see if the enantiomeric ratio changes. |
| Sample Preparation Induced Inversion | The sample preparation process itself could be a source of enantiomeric inversion. Investigate the stability of this compound in the sample solvent and under the storage conditions used. |
| Impure Standard | The reference standard for this compound may not be enantiomerically pure. Verify the purity of the standard from the supplier's certificate of analysis or by an independent method. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is best for this compound analysis?
A1: Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose, are widely used and have shown success in separating the enantiomers of racetams.[1] A screening of different polysaccharide-based columns is recommended to find the one with the best selectivity for oxiracetam.
Q2: What are the typical starting conditions for method development?
A2: A good starting point for normal-phase HPLC would be a mobile phase of hexane and ethanol in a ratio of around 80:20 (v/v) on a polysaccharide-based column. For reversed-phase, a mobile phase of acetonitrile and water on a suitable reversed-phase chiral column can be a starting point. The flow rate is typically around 1.0 mL/min, and UV detection is often set at 210 nm.
Q3: How can I improve the sensitivity of my analysis for low-level chiral impurities?
A3: To improve sensitivity, you can try optimizing the detection wavelength, increasing the injection volume (while being mindful of potential overload), or using a more sensitive detector like a mass spectrometer (LC-MS). Proper sample preparation to concentrate the analyte can also help.
Q4: How should I prepare my sample for chiral purity analysis?
A4: Sample preparation should be as simple as possible to avoid potential issues like enantiomeric inversion. A common method is to dissolve the this compound sample in the mobile phase or a compatible solvent. If the sample is in a complex matrix, a protein precipitation step with a solvent like methanol or acetonitrile may be necessary, followed by evaporation and reconstitution in the mobile phase.
Q5: How do I properly care for and store my chiral column?
A5: Always follow the manufacturer's instructions for column care. In general, flush the column with an appropriate storage solvent after use. For normal-phase columns, this is often a mixture of hexane and isopropanol. For reversed-phase columns, a mixture of water and an organic solvent like acetonitrile or methanol is common.[14] Never change directly between immiscible solvents.
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Purity
This protocol is a general guideline and may require optimization for your specific instrumentation and sample.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiralpak® IA or a similar polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Ethanol (80:20, v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: Column Flushing and Storage
-
Post-Analysis Flush: After completing your analyses, flush the column with 100% isopropanol for at least 30 minutes at a reduced flow rate (e.g., 0.5 mL/min).
-
Storage: For long-term storage, fill the column with the storage solvent recommended by the manufacturer (typically a hexane/isopropanol mixture for normal-phase columns). Ensure the column is securely capped at both ends.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Oxiracetam Enantiomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® ID (250 x 4.6 mm, 5 µm) | Capcell pak NH2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v) | Acetonitrile:Water (95:5, v/v), pH 2.0 with TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | 35°C |
| Detection | UV at 214 nm | UV at 210 nm |
Visualizations
Caption: Experimental workflow for the chiral purity analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Chiral Separations 3: Overloading and Tailing [restek.com]
- 9. chemtech-us.com [chemtech-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. shim-pol.pl [shim-pol.pl]
Methods to reduce variability in behavioral outcomes with (S)-Oxiracetam
Technical Support Center: (S)-Oxiracetam Behavioral Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize variability in behavioral outcomes when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it often preferred over a racemic mixture of oxiracetam?
This compound is the active enantiomer of the nootropic drug oxiracetam.[1] In clinical practice, oxiracetam is typically used as a racemic mixture, containing both (S)- and (R)-oxiracetam.[1][2] However, the pharmacological activity is predominantly associated with the (S)-enantiomer.[1][2] Using the pure (S)-enantiomer can lead to increased efficacy, simplified pharmacokinetics, and potentially reduced adverse effects.[1][2] Studies have shown that this compound has a higher absorption rate and a slower elimination rate compared to the racemic mixture, and it is effective in reversing cognitive impairments in animal models.[1]
Q2: What are the primary mechanisms of action for this compound?
The precise mechanism is still under investigation, but research points to several key pathways:[3]
-
Modulation of Neurotransmitter Systems: this compound is believed to influence the cholinergic and glutamatergic systems.[4][5] It may enhance the release of the neurotransmitter acetylcholine and modulate AMPA receptors, which are crucial for synaptic plasticity, learning, and memory.[4][5]
-
Enhanced Brain Energy Metabolism: A core mechanism is thought to be the direct influence on energy metabolism in the brain, potentially by increasing the synthesis of ATP, the primary energy carrier in cells.[1][5]
-
Neuroprotection: The compound exhibits neuroprotective properties, potentially by activating the Akt/mTOR signaling pathway.[6][7] This pathway is involved in protecting cells against apoptosis (programmed cell death) and regulating autophagy (the body's cellular recycling process).[6][7]
-
Increased Cerebral Blood Flow: In animal models of chronic cerebral hypoperfusion, this compound has been shown to increase cerebral blood flow, which may contribute to its nootropic effects.[1]
Q3: What are the most common external sources of variability in preclinical behavioral experiments?
Variability in behavioral outcomes can arise from numerous factors unrelated to the substance being tested. Key sources include:
-
Environmental Conditions: Inconsistencies in cage size, room temperature, humidity, lighting, and noise can significantly impact animal behavior.[8] Even the location of a cage on a rack can be a variable due to differences in light exposure.[8]
-
Animal Handling: Regular and gentle handling is crucial to habituate animals to the investigator and reduce stress-induced anxiety and fear, which can confound results.[8]
-
Experimental Timing: The time of day an experiment is conducted can influence performance, especially as many assays are run during the animal's dark (active) cycle. Maintaining a consistent schedule is critical.[8]
-
Observer Bias: The experimenter's expectations can unconsciously influence how data is scored or interpreted.[9] Implementing blinding procedures, where the experimenter is unaware of the treatment group assignments, is a key strategy to minimize this bias.[9]
Q4: Can using the pure (S)-enantiomer instead of racemic oxiracetam help reduce variability?
Yes, using the isolated, active (S)-enantiomer can contribute to reduced variability. The inactive (R)-enantiomer in a racemic mixture can have its own, sometimes off-target, effects or interfere with the pharmacokinetics of the active component, adding a layer of biological noise. By using only this compound, you are administering a more specific pharmacological agent, which can lead to more consistent and reproducible dose-response relationships and behavioral outcomes.[1][2]
Troubleshooting Guide for this compound Experiments
This section addresses specific issues that may arise during your research.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Dose-Response | 1. High inter-individual variability in the animal cohort.[1] 2. Saturation of absorption at higher doses.[10] | 1. Implement a pre-training or screening phase to exclude outliers. 2. Conduct a thorough dose-finding study with a wider range of doses, including lower concentrations.[11] |
| High Variability in Morris Water Maze (MWM) | 1. Stress from handling or environmental transfer.[8] 2. Inconsistent environmental cues (lighting, noise).[8] 3. Satiation or lack of motivation.[12] | 1. Institute a strict habituation protocol for both the experimenter and the testing room.[8] 2. Standardize all environmental conditions and use a sound-attenuating box if necessary.[8] 3. Ensure motivational states are consistent across all subjects.[12] |
| Contradictory Results Across Batches | 1. Minor, undocumented changes in protocol between experiments. 2. Observer drift or bias.[9] 3. Over-standardization leading to results that are not generalizable.[13] | 1. Maintain a rigorous and detailed experimental log. 2. Implement blinded data scoring and analysis.[9] 3. Consider systematic heterogenization (e.g., using multiple experimenters in a planned way) to improve reproducibility.[14] |
| No Significant Effect Compared to Control | 1. Inappropriate animal model for the cognitive domain being tested. 2. Insufficient dosage or treatment duration.[15] 3. The chosen behavioral task lacks sensitivity. | 1. Ensure the selected model (e.g., scopolamine-induced amnesia, chronic cerebral hypoperfusion) is appropriate for the mechanism of this compound.[1][11] 2. Review literature for effective dose ranges and treatment periods. Chronic administration may be required.[15] 3. Select a task known to be sensitive to cholinergic or glutamatergic modulation.[16] |
Data Presentation: Pharmacokinetic Comparison
The use of this compound provides a more favorable pharmacokinetic profile compared to the racemic mixture, which can contribute to more predictable outcomes.
| Parameter | This compound | Racemic Oxiracetam | Reference(s) |
| Absorption Rate | Higher | Standard | [1] |
| Elimination Rate | Slower | Standard | [1] |
| Bioavailability | Not specified, but likely higher due to being the active component | 56-82% (oral) | [3] |
| Half-life (Healthy Humans) | Not specified, but likely longer | ~8 hours | [3] |
| Primary Excretion | Renal (unchanged in urine) | ~84% unchanged in urine | [3] |
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Proposed signaling pathways for the nootropic effects of this compound.
Experimental Workflow for Reducing Variability
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]
- 3. Oxiracetam - Wikipedia [en.wikipedia.org]
- 4. What is Oxiracetam used for? [synapse.patsnap.com]
- 5. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 6. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. amuzainc.com [amuzainc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental behavioral studies with oxiracetam on different types of chronic cerebral impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 15. Biochemical studies on the nootropic drug, oxiracetam, in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
Refining analytical techniques for sensitive detection of (S)-Oxiracetam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of (S)-Oxiracetam. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive detection of this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection is the most prevalent and sensitive technique for the analysis of this compound. For chiral separation of (S)- and (R)-Oxiracetam, enantioselective HPLC methods are employed.
Q2: Why is the analysis of this compound challenging?
A2: this compound is a polar compound with a small molecular mass and lacks a strong chromophore, which can make it difficult to retain on traditional reversed-phase HPLC columns and to detect with high sensitivity using UV detectors.[1] Furthermore, when analyzing biological samples, matrix effects can interfere with quantification, especially in LC-MS/MS analysis.[2]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: For achiral analysis, a normal-phase column like a Capcell pak NH2 has been shown to be effective.[3][4] For chiral separation of (S)- and (R)-enantiomers, a chiral column such as the Chiralpak ID is recommended.[5]
Q4: What are the typical mobile phases used for this compound analysis?
A4: For normal-phase HPLC, a mobile phase of acetonitrile and water (e.g., 95:5 v/v) with an acidic modifier like trifluoroacetic acid is common.[3][4] For chiral separations on a Chiralpak ID column, a mobile phase consisting of hexane, ethanol, and trifluoroacetic acid (e.g., 78:22:0.1 v/v/v) has been successfully used.[5]
Q5: What is a suitable detection wavelength for UV analysis of this compound?
A5: A detection wavelength of 210 nm or 214 nm is typically used for the UV detection of this compound.[3][4][5]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the pH of the mobile phase. For the Capcell pak NH2 column, a pH of 2.0 with trifluoroacetic acid has been shown to be effective.[3][4]2. Use a new column or a guard column to protect the analytical column.3. Reduce the injection volume or dilute the sample. |
| Low Sensitivity / No Peak Detected | Low concentration of this compound in the sample; Inappropriate detection wavelength; Issues with the detector. | 1. Concentrate the sample or use a more sensitive detection method like LC-MS/MS.2. Ensure the UV detector is set to an appropriate wavelength (210 nm or 214 nm).[3][4][5]3. Check the detector lamp and perform necessary maintenance. For LC-MS/MS, optimize the ionization source and MRM transitions. |
| Poor Resolution Between Enantiomers (Chiral Separation) | Suboptimal mobile phase composition; Incorrect chiral stationary phase; High flow rate. | 1. Optimize the ratio of hexane and ethanol in the mobile phase.[5]2. Ensure you are using a suitable chiral column, such as Chiralpak ID.[5]3. Reduce the flow rate to allow for better separation. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Unstable column temperature; Column aging. | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a stable temperature (e.g., 35 °C).[3][4]3. Replace the column if it has been used extensively. |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine).[2] | 1. Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).2. Optimize chromatographic conditions to separate this compound from matrix components.3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Achiral HPLC-UV Method for this compound in Bulk Drug
This protocol is based on the method described by Wang et al. (2019).[3][4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Capcell pak NH2 (or equivalent amino column).
-
Mobile Phase: Acetonitrile:Water (95:5, v/v), with pH adjusted to 2.0 with trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the bulk drug sample in the mobile phase to the desired concentration.
-
Injection Volume: 10 µL.
Enantioselective HPLC-UV Method for (S)- and (R)-Oxiracetam in Plasma
This protocol is adapted from the method for beagle dog plasma described by an enantioselective HPLC determination study.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak ID (250mm x 4.6mm, 5µm).
-
Mobile Phase: Hexane:Ethanol:Trifluoroacetic acid (78:22:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Sample Preparation (Plasma):
-
To 200 µL of plasma, add a precipitating agent like methanol to extract the analytes.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Injection Volume: 10 µL.
LC-MS/MS Method for Oxiracetam in Human Plasma
This protocol is based on a rapid and accurate reversed-phase LC-MS/MS method.[6]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Sample Preparation:
-
Add an internal standard (e.g., piracetam) to the plasma sample.
-
Precipitate proteins by adding two volumes of acetonitrile.
-
Vortex and centrifuge.
-
Evaporate the supernatant.
-
Reconstitute the residue in 0.1% acetic acid.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of 0.1% acetic acid in water and an organic solvent like acetonitrile or methanol.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Quantitative Data Summary
Table 1: Performance of an Achiral HPLC-UV Method for this compound [3][4]
| Parameter | Value |
| Linearity (R²) | > 0.9991 |
| Limit of Detection (LOD) | Not explicitly stated, but method is described as sensitive. |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is described as sensitive. |
Table 2: Performance of an Enantioselective HPLC-UV Method for (S)- and (R)-Oxiracetam in Beagle Dog Plasma [5]
| Parameter | This compound | (R)-Oxiracetam |
| Linearity Range | 0.50 - 100 µg/mL | 0.50 - 100 µg/mL |
| Intra-day Precision (%RSD) | 0.74 - 8.92% | 0.78 - 13.61% |
| Inter-day Precision (%RSD) | Not explicitly stated | Not explicitly stated |
| Accuracy (%RE) | -0.19 to 11.48% | -4.74 to 10.48% |
Table 3: Performance of an LC-MS/MS Method for Oxiracetam in Human Plasma [6]
| Parameter | Value |
| Linearity Range | 0.2 - 40.0 µg/mL |
| Linearity (r²) | 0.999 |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Intra- and Inter-day Precision (%RSD) | < 8.3% |
| Accuracy | 92.5 - 106.4% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for common HPLC issues.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Using HPLC to analyze this compound and four related substances in the bulk drug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantitative analysis of oxiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent chiral inversion of (S)-Oxiracetam during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the chiral inversion of (S)-Oxiracetam during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues related to maintaining the stereochemical integrity of this nootropic agent.
Frequently Asked Questions (FAQs)
Q1: What is chiral inversion and why is it a concern for this compound?
Chiral inversion is a process where one enantiomer of a chiral molecule converts into its mirror image (the other enantiomer). This compound is the pharmacologically active enantiomer of oxiracetam. If chiral inversion occurs during an experiment, the resulting mixture of (S)- and (R)-Oxiracetam can lead to inaccurate and unreliable data regarding the efficacy, potency, and safety of the compound. Therefore, preventing this inversion is critical for valid research outcomes.
Q2: What are the primary factors that can induce chiral inversion of this compound?
Based on general principles of chiral drug stability, the primary factors that can induce chiral inversion include:
-
pH: Both acidic and basic conditions can catalyze the racemization of chiral compounds.
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for chiral inversion.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center.
-
Light: Exposure to UV or other high-energy light can sometimes induce racemization.
-
Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal ions can act as catalysts for chiral inversion.
Q3: Is there evidence of this compound undergoing chiral inversion in vivo?
A recent pharmacokinetic study in humans using a validated chiral UPLC-MS/MS method found that enantiomeric interconversion was not observed in plasma, urine, or feces.[1] While this suggests good stability in biological matrices under physiological conditions, it does not guarantee stability under the varied conditions of in vitro laboratory experiments.
Q4: How can I prepare a stable stock solution of this compound?
To prepare a stable stock solution, it is recommended to use a neutral, aprotic solvent and store it at low temperatures. For aqueous solutions, use a buffered system to maintain a neutral pH. Based on analytical methods, solutions prepared in mixtures of methanol and acetonitrile with a small amount of formic acid (0.3‰) have been used for quantification, suggesting short-term stability in this medium.[1] For longer-term storage, it is advisable to prepare aliquots and freeze them to minimize freeze-thaw cycles.
Troubleshooting Guide: Preventing Chiral Inversion
This guide provides specific recommendations to address potential issues of chiral inversion during your experiments.
| Potential Issue | Recommended Prevention Strategies |
| Suspected Racemization in Aqueous Solutions | • Control pH: Maintain the pH of your aqueous solutions between 6.0 and 7.5 using a suitable buffer system (e.g., phosphate-buffered saline). Avoid strongly acidic or basic conditions. • Low Temperature: Perform experiments at the lowest feasible temperature. For storage of aqueous solutions, refrigerate at 2-8°C for short-term and freeze at -20°C or -80°C for long-term. |
| Instability in Organic Solvents | • Solvent Selection: Prefer aprotic solvents (e.g., acetonitrile, DMSO) over protic solvents (e.g., methanol, ethanol) for stock solutions, as protic solvents are more likely to participate in reactions that can lead to racemization. • Purity: Use high-purity, anhydrous solvents to minimize catalytic impurities. |
| Degradation During Long Experiments | • Fresh Preparations: Prepare fresh solutions of this compound immediately before use whenever possible. • Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation or racemization. |
| Inconsistent Analytical Results | • Validated Chiral Method: Use a validated chiral analytical method, such as chiral HPLC, to confirm the enantiomeric purity of your starting material and to check for any changes after your experiment.[1] • System Suitability: Before each analytical run, perform a system suitability test to ensure the chiral column is performing optimally and can adequately separate the enantiomers. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a non-aqueous solvent for general experimental use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol provides a general method for the analysis of the enantiomeric purity of this compound based on published methods.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., CHIRALPAK® AD-3 or similar).
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 15:85 v/v) with 0.3‰ formic acid.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of racemic oxiracetam to confirm the retention times of both (R)- and (S)-enantiomers and to verify system suitability (baseline separation).
-
Prepare your this compound sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for both the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area_S - Area_R) / (Area_S + Area_R))] x 100.
Visualizations
Caption: Workflow for preparing, using, and analyzing this compound to ensure chiral stability.
Caption: Factors influencing chiral stability and corresponding prevention strategies.
References
Enhancing the signal-to-noise ratio in HPLC analysis of (S)-Oxiracetam
Welcome to the technical support center for the HPLC analysis of (S)-Oxiracetam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio and achieve robust, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a high signal-to-noise ratio for this compound challenging?
A1: The analysis of this compound by HPLC can be challenging due to its inherent physicochemical properties. It is a very polar compound with a small molecular mass and lacks a strong chromophore, which makes it difficult to retain on traditional reversed-phase columns and detect with high sensitivity using UV detectors.[1] These factors often contribute to low signal intensity and a poor signal-to-noise ratio.
Q2: What is a typical starting point for an HPLC-UV method for this compound analysis?
A2: A good starting point for analyzing this compound in bulk drug form is to use a polar-modified column, such as an amino (NH2) or a C18 column specifically designed for aqueous mobile phases.[1][2][3] A common mobile phase is a mixture of acetonitrile and water, with the pH adjusted to the acidic range (e.g., pH 2.0-3.0) using an acid like trifluoroacetic acid or a phosphate buffer.[2][3][4] Detection is typically set at a low wavelength, around 210 nm, to maximize absorbance.[2][3][4]
Q3: Is LC-MS/MS a better alternative for analyzing this compound, especially in biological samples?
A3: Yes, for complex biological matrices like plasma, urine, or feces, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a superior technique.[5][6][7] It offers significantly higher sensitivity and selectivity compared to UV detection, allowing for lower limits of quantification (LOQ).[5][8] The use of Multiple Reaction Monitoring (MRM) mode minimizes interferences from the sample matrix, leading to a much better signal-to-noise ratio.[2][8]
Q4: How can I improve the retention of this compound on a reversed-phase column?
A4: Due to its high polarity, this compound is poorly retained on standard C18 columns, often eluting in or near the void volume.[9] To improve retention, consider the following:
-
Use an Aqueous-Compatible Column: Employ reversed-phase columns with polar-embedded or polar-endcapped functionalities (often designated with "AQ", "Hydro", etc.) that are designed to prevent ligand collapse in highly aqueous mobile phases.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds and typically uses a high concentration of organic solvent (like acetonitrile) with a small amount of aqueous buffer.[11]
-
Ion-Pairing Chromatography: While effective for retention, ion-pairing reagents can suppress ionization in mass spectrometry and may require long equilibration times.[11][12] This approach should be used with caution, especially if transitioning to an LC-MS method.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses common issues that lead to a poor S/N ratio during the HPLC analysis of this compound.
Issue 1: High or Unstable Baseline Noise
Q: My chromatogram has a noisy or drifting baseline. What are the common causes and solutions?
A: High baseline noise can mask your analyte peak and significantly reduce the S/N ratio.[13][14] The diagram below outlines a systematic approach to troubleshooting this issue.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Using HPLC to analyze this compound and four related substances in the bulk drug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid quantitative analysis of oxiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of oxiracetam and its degraded substance in rat plasma by HPLC-MS/MS and its application to pharmacokinetic study after a single high-dose intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a chiral UPLC-MS/MS method for quantifying S-Oxiracetam and R-Oxiracetam in human plasma, urine and feces: Application to a phase-I clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid quantitative analysis of oxiracetam in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 13. mastelf.com [mastelf.com]
- 14. m.youtube.com [m.youtube.com]
Adjusting experimental parameters for reproducible (S)-Oxiracetam results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible experimental results with (S)-Oxiracetam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the racemic mixture?
This compound is the levorotatory enantiomer of the nootropic drug oxiracetam. Oxiracetam is a synthetic derivative of gamma-aminobutyric acid (GABA) and is typically used as a racemic mixture, containing both (S)- and (R)-enantiomers in equal amounts.[1] Research suggests that the (S)-enantiomer is the primary active component responsible for the cognitive-enhancing effects observed with racemic oxiracetam.[1] Studies on rats with chronic cerebral hypoperfusion have shown that this compound alleviates cognitive impairments, while the (R)-enantiomer does not show the same efficacy at similar doses.[1][2]
Q2: What are the primary proposed mechanisms of action for this compound?
The cognitive-enhancing effects of this compound are believed to be multifaceted. Key mechanisms include:
-
Modulation of Neurotransmitter Systems: It enhances the release and uptake of key neurotransmitters like acetylcholine and glutamate, which are crucial for learning and memory processes.[3] It also acts as a positive modulator of AMPA receptors, which enhances synaptic plasticity.[3]
-
Enhancement of Brain Energy Metabolism: this compound has been shown to increase the synthesis of ATP, the primary cellular energy currency.[1][3] This ensures neurons have sufficient energy for optimal cognitive function.
-
Neuroprotection via Signaling Pathways: It may protect neurons from damage by activating pro-survival signaling pathways like Akt/mTOR. This pathway is known to regulate apoptosis (programmed cell death) and autophagy (cellular recycling).[4][5]
Q3: What are the recommended starting parameters for analytical characterization by HPLC?
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity and enantiomeric excess of this compound.[6][7] Due to its polar nature and lack of a strong chromophore, specific columns and conditions are required.[7] Below is a summary of typical starting conditions for both achiral (purity) and chiral analysis.
| Parameter | Achiral (Purity Analysis) | Chiral (Enantiomeric Separation) |
| Column Type | Amino (e.g., Capcell pak NH2)[6][8] | Chiral (e.g., Chiralpak ID)[9] |
| Mobile Phase | Acetonitrile:Water (e.g., 95:5 v/v) with pH adjustment (e.g., to 2.0 with TFA)[6][8] | Hexane:Ethanol:TFA (e.g., 78:22:0.1 v/v/v)[9] |
| Flow Rate | 1.0 mL/min[6][8] | 1.0 mL/min[9] |
| Column Temp. | 35 °C[6][8] | Ambient (or controlled, e.g., 25-30 °C) |
| Detection (UV) | 210 nm[6][8] | 214 nm[9] |
| Analyte Conc. | N/A | 0.50 - 100 µg/mL (in plasma)[9] |
Troubleshooting Guides
Problem: Poor Reproducibility in this compound Synthesis
Inconsistent yields, purity, or high levels of byproducts are common challenges in multi-step organic synthesis. A systematic approach is crucial for identifying the source of variability.
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 4. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Using HPLC to analyze this compound and four related substances in the bulk drug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-Oxiracetam Eclipses its (R)-Enantiomer in Cognitive Enhancement: A Comparative Analysis
FOR IMMEDIATE RELEASE
A comprehensive analysis of (S)-Oxiracetam and (R)-Oxiracetam reveals the superior cognitive-enhancing effects of the (S)-enantiomer, supported by experimental data from preclinical studies. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, experimental methodologies, and insights into their distinct mechanisms of action.
Oxiracetam, a nootropic agent of the racetam family, has long been investigated for its potential to improve cognitive function. As a chiral molecule, it exists in two enantiomeric forms: this compound and (R)-Oxiracetam. Emerging research indicates that the therapeutic efficacy of the racemic mixture is primarily attributable to the (S)-isomer, which demonstrates significant positive effects on learning and memory, while the (R)-isomer appears to be largely inactive.
Quantitative Comparison of Cognitive Effects
A pivotal study investigating the stereoselective effects of oxiracetam enantiomers in a rat model of chronic cerebral hypoperfusion provides compelling evidence of the superior cognitive-enhancing properties of this compound. The Morris water maze (MWM) test, a widely accepted method for assessing spatial learning and memory, was utilized to evaluate the cognitive performance of rats treated with either the (S)- or (R)-enantiomer.
The results, as summarized in the table below, clearly indicate that this compound, but not (R)-Oxiracetam, significantly ameliorated cognitive deficits.[1]
| Cognitive Test | Parameter | This compound | (R)-Oxiracetam | Racemic Oxiracetam |
| Morris Water Maze | Escape Latency (seconds) | Significantly decreased compared to the model group, indicating improved spatial learning.[1] | No significant difference compared to the model group.[1] | Significantly decreased compared to the model group, but to a lesser extent than this compound alone.[1] |
| Morris Water Maze | Platform Crossings (in probe trial) | Significantly increased compared to the model group, indicating enhanced memory retention.[1] | No significant difference compared to the model group.[1] | Significantly increased compared to the model group.[1] |
Data extracted from a study on a rat model of chronic cerebral hypoperfusion.[1]
Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed methodologies for the key experiments cited are provided below.
Morris Water Maze (MWM) Test
The MWM test assesses hippocampal-dependent spatial learning and memory. The protocol involves the following key steps:
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface in one of the four quadrants.
-
Acquisition Phase (Learning):
-
Rats are placed in the water at one of four randomized starting positions.
-
The time taken for the rat to find the hidden platform (escape latency) is recorded.
-
If the rat fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
This process is repeated for several trials over a number of consecutive days. A decrease in escape latency over time indicates learning.
-
-
Probe Trial (Memory Retention):
-
On the day following the final acquisition trial, the escape platform is removed from the pool.
-
The rat is allowed to swim freely for a set period (e.g., 60 seconds).
-
The number of times the rat crosses the area where the platform was previously located is recorded. A higher number of crossings indicates better memory retention.
-
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and (R)-Oxiracetam on cognitive function can be attributed to their distinct interactions with key neuronal signaling pathways. This compound appears to exert its pro-cognitive effects through a multi-faceted mechanism involving the enhancement of energy metabolism and modulation of glutamatergic neurotransmission.
Modulation of Glutamatergic System
This compound positively modulates AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are crucial for fast synaptic transmission and synaptic plasticity, processes fundamental to learning and memory.[1][2] This modulation is thought to enhance the efficiency of glutamatergic signaling.
Caption: this compound's modulation of the glutamatergic pathway.
Enhancement of ATP Metabolism
This compound has been shown to regulate ATP metabolism in the brain.[1] By enhancing cellular energy production, it can support the high energy demands of neuronal activity, which is essential for optimal cognitive function.
Caption: Proposed mechanism of this compound on ATP metabolism.
Experimental Workflow
The general workflow for a preclinical comparative study of this compound and (R)-Oxiracetam on cognitive function is outlined below.
Caption: General experimental workflow for comparative analysis.
Conclusion
The available experimental evidence strongly indicates that this compound is the primary active enantiomer of oxiracetam, responsible for its cognitive-enhancing effects. Its beneficial impact on spatial learning and memory, coupled with its mechanisms of action involving the modulation of the glutamatergic system and enhancement of cerebral energy metabolism, positions this compound as a promising candidate for further investigation in the development of treatments for cognitive disorders. In contrast, (R)-Oxiracetam appears to be pharmacologically inert in the cognitive domains tested. This stereospecificity underscores the importance of enantiomer-specific research in drug development to optimize therapeutic efficacy and minimize potential off-target effects. Future research should aim to further elucidate the precise molecular targets of this compound and to conduct direct comparative studies of the enantiomers across a broader range of cognitive functions.
References
(S)-Oxiracetam vs. Piracetam: A Comparative Analysis of Memory-Enhancing Properties
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nootropic agents (S)-Oxiracetam and Piracetam, focusing on their efficacy in memory enhancement. This document synthesizes available experimental data to illuminate the distinct pharmacological profiles of these two compounds.
This compound, the active stereoisomer of Oxiracetam, and Piracetam, the parent compound of the racetam class, are both recognized for their cognitive-enhancing effects. While sharing a common pyrrolidone chemical structure, their mechanisms of action and potency in specific memory paradigms exhibit notable differences. This guide delves into these distinctions, presenting quantitative data where available, detailing experimental methodologies, and visualizing their proposed signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative and qualitative data from comparative studies on this compound and Piracetam. It is important to note that direct head-to-head quantitative comparisons in the same behavioral studies are limited in the publicly available literature.
| Parameter | This compound | Piracetam | Source |
| Potency (Active Avoidance) | Effective at 10 mg/kg | Required 100 mg/kg for similar effect | [1] |
| High-Affinity Choline Uptake (HACU) in Hippocampus | Sustained increase (40% at 3h post-administration) | Transient increase (effect over within 3h) | [2] |
| Acetylcholine (ACh) Utilization in Hippocampus | Increased | Increased | [2] |
| Behavioral Task | This compound Effect | Piracetam Effect | Source |
| Step-Down Passive Avoidance (Retention) | Distinctly improved performance | Unaffected | [3] |
| Active Avoidance (Acquisition in Aged Rats) | Improved performance (30 & 100 mg/kg i.p.) | No effect (100 mg/kg i.p.) | [3] |
| Active Avoidance | Less effective than Piracetam in one study | More effective than Oxiracetam in one study | [1] |
| T-Maze Task | More effective than Piracetam | Less effective than Oxiracetam | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.
Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Various distal visual cues are placed around the room to serve as spatial references for the animal.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from one of four randomized starting positions and is allowed to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed. This is repeated for several trials per day over a number of days. The primary measure is the escape latency, the time it takes for the animal to find the platform.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Passive Avoidance Test
The passive avoidance test assesses fear-motivated, long-term memory.
Apparatus:
-
A two-compartment box consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
Procedure:
-
Training (Acquisition): The animal is placed in the lit compartment. When the animal enters the dark compartment (which rodents are naturally inclined to do), the door closes, and a mild foot shock is delivered.
-
Retention Test: After a specific interval (e.g., 24 hours), the animal is again placed in the lit compartment, and the latency to enter the dark compartment (step-down latency) is measured. A longer latency is interpreted as better memory of the aversive experience.
Active Avoidance Test
The active avoidance test measures the ability of an animal to learn to avoid an aversive stimulus by performing a specific action in response to a warning signal.
Apparatus:
-
A shuttle box with two compartments separated by a door or a hurdle.
-
The floor of both compartments is a grid that can deliver an electric shock.
-
A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.
Procedure:
-
The animal is placed in one compartment.
-
The CS is presented for a short period (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (avoidance), the trial ends.
-
If the animal does not move, the US (foot shock) is delivered through the floor grid until the animal escapes to the other compartment.
-
This is repeated for a set number of trials. The number of successful avoidances is recorded as a measure of learning.
Signaling Pathways and Mechanisms of Action
The memory-enhancing effects of this compound and Piracetam are attributed to their modulation of key neurotransmitter systems and cellular processes.
This compound Signaling Pathway
This compound is believed to exert its effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR), which in turn initiates the PI3K/Akt signaling cascade. This pathway is crucial for promoting neuronal survival and synaptic plasticity.
Piracetam Mechanism of Action
Piracetam's mechanism is considered to be more multifaceted. It is thought to positively modulate AMPA and NMDA glutamate receptors, enhance acetylcholine (ACh) utilization, and restore cell membrane fluidity. These actions collectively contribute to improved neuronal communication and synaptic function.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study comparing the effects of this compound and Piracetam on memory.
References
- 1. [A comparative study of the nootropic properties of piracetam and oxiracetam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of (S)-Oxiracetam and Other Racetam Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct head-to-head clinical trial data for (S)-Oxiracetam against other racetam compounds remains limited, a growing body of preclinical evidence provides valuable insights into its comparative efficacy, pharmacokinetics, and mechanisms of action. This guide synthesizes the available experimental data to offer an objective comparison for research and development purposes. Preclinical findings consistently suggest that this compound is the primary active enantiomer of racemic oxiracetam, demonstrating superior pharmacokinetic properties and enhanced efficacy in animal models of cognitive impairment. Its mechanism of action appears to be multifaceted, involving the modulation of glutamatergic and cholinergic neurotransmission, enhancement of brain energy metabolism, and activation of key neuroprotective signaling pathways.
Comparative Analysis of Racetam Compounds
The following tables summarize quantitative data from preclinical studies, offering a comparative perspective on the performance of this compound, its racemate, and the parent compound, Piracetam.
Table 1: Comparative Pharmacokinetics of Oxiracetam Enantiomers in Beagle Dogs
| Parameter | This compound | (R)-Oxiracetam | Racemic Oxiracetam | Key Findings |
| Cmax (µg/mL) | Higher than R-Oxiracetam | Lower than S-Oxiracetam | Data not available | Concentrations of this compound were significantly higher than R-Oxiracetam 1.5 and 2 hours after oral administration.[1][2] |
| AUC₀-∞ (µg·h/mL) | Tended to be higher than R-Oxiracetam | Tended to be lower than S-Oxiracetam | Data not available | Suggests a higher absorption rate for this compound compared to R-Oxiracetam.[1][2] |
| T₁/₂ (h) | Similar to R-Oxiracetam | Similar to S-Oxiracetam | ~8 hours in healthy individuals | No significant differences in distribution, metabolism, and excretion between the enantiomers were noted.[2] In a separate study, this compound showed a longer elimination half-life compared to racemic oxiracetam.[3][4] |
| CL/F (L/h/kg) | Lower than Racemic Oxiracetam | Data not available | Higher than this compound | This compound demonstrated a lower clearance rate compared to the same dose of racemic oxiracetam.[3][4] |
Table 2: Comparative Efficacy in Animal Models of Cognitive Impairment
| Compound | Animal Model | Key Efficacy Measures | Results |
| This compound | Rats with chronic cerebral hypoperfusion (2-VO model) | - Morris Water Maze: Escape latency- Morris Water Maze: Platform crossings | - Significantly decreased escape latency.- Significantly increased platform crossings, indicating improved spatial learning and memory.[5][6][7] |
| (R)-Oxiracetam | Rats with chronic cerebral hypoperfusion (2-VO model) | - Morris Water Maze: Escape latency- Morris Water Maze: Platform crossings | - No significant improvement in escape latency.- No significant change in platform crossings compared to the model group.[7] |
| Racemic Oxiracetam | Rats with chronic cerebral hypoperfusion (2-VO model) | - Morris Water Maze: Escape latency- Morris Water Maze: Platform crossings | - Significantly decreased escape latency.- Significantly increased platform crossings.[7] |
| Racemic Oxiracetam | Aged rats (24-27 months) | - Active avoidance acquisition | - Improved acquisition performance at 30 and 100 mg/kg i.p. |
| Piracetam | Aged rats (24-27 months) | - Active avoidance acquisition | - No effect at 100 mg/kg i.p. |
Mechanisms of Action: A Comparative Overview
This compound and other racetams appear to exert their nootropic effects through a combination of mechanisms, primarily centered on enhancing neurotransmission and providing neuroprotection.
-
Glutamatergic System Modulation: Oxiracetam and its S-enantiomer are believed to act as positive allosteric modulators of AMPA receptors.[8] This enhances excitatory synaptic transmission, a crucial process for synaptic plasticity, learning, and memory.[8]
-
Cholinergic System Enhancement: Studies indicate that oxiracetam can increase acetylcholine (ACh) utilization in the hippocampus and cortex.[9] It is thought to enhance the release of acetylcholine, facilitating better communication between neurons.[8]
-
Neuroprotection and Cellular Metabolism: this compound has been shown to regulate ATP metabolism, the glutamine-glutamate cycle, and antioxidant levels in the cortex of rats with chronic cerebral hypoperfusion.[5][6] Furthermore, oxiracetam has demonstrated neuroprotective effects by activating the Akt/mTOR signaling pathway, which plays a role in neuronal survival and mitigating apoptosis and autophagy.[9][10] The activation of Protein Kinase C (PKC) is another proposed mechanism that may contribute to its cognitive-enhancing effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are summaries of methodologies from key preclinical studies. For complete details, direct consultation of the cited literature is recommended.
Pharmacokinetic Study of this compound and (R)-Oxiracetam in Beagle Dogs
-
Subjects: Beagle dogs.
-
Study Design: A randomized crossover design was employed to compare the pharmacokinetics of this compound and (R)-Oxiracetam.[1][2]
-
Drug Administration: The compounds were administered orally.[1][2]
-
Sample Collection: Blood samples were collected at various time points following administration.[1][2]
-
Analytical Method: Plasma concentrations of the enantiomers were determined using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2]
-
Conformational Stability: A normal phase High-Performance Liquid Chromatography (NP-HPLC) method was used to study the conformational transformation of the enantiomers in plasma samples.[1][2]
Efficacy Study in a Rat Model of Chronic Cerebral Hypoperfusion
-
Animal Model: Chronic cerebral hypoperfusion was induced in rats by permanent bilateral common carotid artery occlusion (2-VO).[5][6]
-
Treatment Groups: The study included a sham-operated group, a vehicle-treated model group, and groups treated with this compound, (R)-Oxiracetam, and racemic Oxiracetam.[7]
-
Drug Administration: The compounds were administered intravenously.
-
Behavioral Assessment: Spatial learning and memory were evaluated using the Morris Water Maze test. Key parameters measured were the escape latency during the navigation training and the number of platform crossings in the probe trial.[5][6][7]
-
Biochemical and Histological Analysis: Following behavioral testing, brain tissues were analyzed to assess neuronal damage, white matter lesions, cerebral blood flow, and astrocyte activation.[5][6] Techniques such as MALDI-MSI and LC-MS/MS were used to analyze changes in metabolites, including those involved in ATP metabolism and the glutamine-glutamate cycle.[5][6]
Comparative Study of Oxiracetam and Piracetam in Rodents
-
Subjects: Rats and mice.
-
Behavioral Tests: The nootropic properties were evaluated using a variety of learning and memory tasks, including active avoidance, passive avoidance, and a T-maze.[11] The "open field" method was used to assess orientation reaction and emotionality.
-
Drug Administration: Oxiracetam and Piracetam were administered intraperitoneally.
-
Key Comparison: The study aimed to determine the relative potency and efficacy of the two compounds in different learning paradigms.
Conclusion
The available preclinical data strongly indicates that this compound is the more pharmacologically active enantiomer of oxiracetam, exhibiting favorable pharmacokinetic and efficacy profiles in animal models of cognitive impairment. Its multifaceted mechanism of action, targeting key neurotransmitter systems and neuroprotective pathways, makes it a compelling candidate for further investigation. While these findings are promising, it is crucial to underscore the absence of direct head-to-head human clinical trials. Future clinical research is warranted to translate these preclinical observations into therapeutic applications for cognitive disorders.
References
- 1. Pharmacokinetic comparisons of S-oxiracetam and R-oxiracetam in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative toxicity and toxicokinetic studies of oxiracetam and this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 9. scielo.br [scielo.br]
- 10. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The memory-enhancing effects of the piracetam-like nootropics are dependent on experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Behavioral Improvements Induced by (S)-Oxiracetam: A Comparative Guide
This guide provides a detailed comparison of (S)-Oxiracetam's performance against other nootropic agents, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to objectively evaluate the cognitive-enhancing effects of this compound. The following sections present quantitative data, experimental methodologies, and visualizations of relevant biological pathways and workflows.
Data Presentation: Comparative Efficacy of Racetam Nootropics
The following table summarizes the quantitative data from preclinical studies, focusing on behavioral improvements. The primary data for this compound is derived from a study using a rat model of chronic cerebral hypoperfusion, a condition relevant to vascular dementia.[1][2]
| Compound | Animal Model | Behavioral Test | Key Findings | Dosage | Reference |
| This compound | Rats (Chronic Cerebral Hypoperfusion) | Morris Water Maze | - Significantly decreased escape latency from day 3 of training.- Significantly increased platform crossings in the probe trial. | 100-200 mg/kg | [1][2] |
| Oxiracetam (Racemic) | Rats (Vascular Dementia Model) | Morris Water Maze | - Significantly decreased escape latency.- Significantly increased time in the target quadrant. | 50-100 mg/kg | [3] |
| Oxiracetam (Racemic) | Rats (Aging, Cerebrovascular Lesions) | Pole Climbing Test, Water Maze | - Improved learning rate in animals with impaired cognitive functions. | 10-60 mg/kg (i.p.) | [4] |
| Piracetam | General Animal Models | Various cognitive tests | - Broad cognitive enhancement, including improved memory and alertness.[5] | Varies | [5] |
| Aniracetam | General Animal Models | Various cognitive tests | - Notable for anxiolytic properties alongside cognitive enhancement; modulates AMPA receptors.[5] | Varies | [5] |
Note: Direct statistical comparison between studies is challenging due to variations in animal models, experimental protocols, and dosing regimens.
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the efficacy of this compound and related compounds are provided below.
The Morris Water Maze is a standard test for assessing hippocampal-dependent spatial learning and memory.[6][7]
-
Apparatus: A circular pool (approximately 1.5-1.8m in diameter for rats) is filled with water made opaque with non-toxic paint.[6][8] A small escape platform is hidden 1-2 cm below the water's surface. The pool is situated in a room with various external visual cues.[9]
-
Habituation: Prior to training, animals are allowed a free swim period (e.g., 30-60 seconds) without the platform to acclimate to the pool.[8]
-
Navigation Training (Acquisition Phase):
-
Rats undergo multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
For each trial, the rat is placed into the water at one of four randomized starting positions (North, South, East, West), facing the pool wall.[6]
-
The rat is allowed a maximum time (e.g., 60 or 90 seconds) to find the hidden platform.[10][11] The time taken to reach the platform is recorded as the escape latency.
-
If the rat fails to find the platform within the maximum time, it is gently guided to it.[10]
-
The rat is allowed to remain on the platform for a short duration (e.g., 15-30 seconds) to associate its location with the external cues.[11]
-
-
Probe Trial (Memory Retention Test):
-
24 hours after the final training session, the escape platform is removed from the pool.
-
The rat is placed in the pool and allowed to swim freely for a fixed duration (e.g., 60 seconds).[10]
-
An automated tracking system records the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the rat crosses the exact former location of the platform.[8]
-
The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[12]
-
Apparatus: A square open-field box (e.g., 40x40 cm).[13] A set of distinct objects (e.g., different shapes, colors, textures) are used.
-
Habituation: The animal is placed in the empty open-field box for a period (e.g., 5-10 minutes) on one or two days prior to testing to acclimate to the environment.[14]
-
Familiarization/Training Phase (T1):
-
Two identical objects are placed in the box.
-
The animal is placed in the center of the box and allowed to explore the objects for a set duration (e.g., 5 minutes).[13]
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object.[13]
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 to 24 hours), the animal is returned to the box.
-
One of the familiar objects is replaced with a new, novel object.
-
The animal is allowed to explore for a set duration (e.g., 5 minutes), and the time spent exploring the familiar versus the novel object is recorded.
-
-
Data Analysis: A discrimination index or preference ratio is calculated. A higher preference for the novel object indicates intact recognition memory. The formula for the preference ratio (PR) is: PR = (Time exploring novel object) / (Time exploring novel object + Time exploring familiar object) x 100.[13]
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key mechanisms and processes.
Caption: Proposed signaling pathways for this compound's nootropic effects.
References
- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental behavioral studies with oxiracetam on different types of chronic cerebral impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 10. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 11. mmpc.org [mmpc.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Novel object recognition test [bio-protocol.org]
- 14. mmpc.org [mmpc.org]
Independent Verification of the Enantioselective Action of (S)-Oxiracetam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Oxiracetam's performance against its R-enantiomer, the racemic mixture, and other prominent nootropics like Piracetam and Aniracetam. The information presented is supported by experimental data from preclinical studies to offer a clear perspective on its potential cognitive-enhancing effects.
Executive Summary
Oxiracetam, a member of the racetam family of nootropic compounds, is a chiral molecule existing as two enantiomers: this compound and (R)-Oxiracetam. Commercially available Oxiracetam is typically a racemic mixture of both. Emerging research indicates that the pharmacological activity of Oxiracetam is primarily attributable to the (S)-enantiomer. Preclinical evidence suggests that this compound exhibits superior cognitive-enhancing effects and a more favorable pharmacokinetic profile compared to both (R)-Oxiracetam and the racemic mixture. Its mechanisms of action are multifaceted, primarily involving the modulation of key neurotransmitter systems and intracellular signaling pathways crucial for learning and memory.
Comparative Efficacy: this compound vs. Alternatives
The following tables summarize quantitative data from various studies, offering a comparative overview of the efficacy of this compound.
Table 1: Enantioselective Effects on Cognitive Function in Animal Models
| Parameter | This compound | (R)-Oxiracetam | Racemic Oxiracetam | Vehicle/Control | Citation |
| Scopolamine-Induced Amnesia (Passive Avoidance Test) | |||||
| Step-through Latency (s) | Significant increase vs. Scopolamine | No significant effect | Significant increase vs. Scopolamine | N/A | [1] |
| Chronic Cerebral Hypoperfusion (Morris Water Maze) | |||||
| Escape Latency (s) | Significantly decreased | No significant change | Significantly decreased | Increased | [2] |
| Platform Crossings | Significantly increased | No significant change | Significantly increased | Decreased | [2] |
Table 2: Comparison with Other Nootropics (Racemic Oxiracetam Data)
| Parameter | Racemic Oxiracetam | Piracetam | Aniracetam | Citation |
| Effect on Acetylcholine (ACh) Release in Rat Hippocampus | ~63% increase (at 100 mg/kg) | Increased ACh utilization | ~58% increase (at 100 mg/kg) | [3][4] |
| Scopolamine-Induced Amnesia Reversal (Passive Avoidance) | Effective at 50 & 100 mg/kg | Effective | Effective at 100 mg/kg | [1] |
| Active Avoidance Acquisition in Aged Rats | Improved performance | No effect at 100 mg/kg | Not reported | [5] |
Mechanisms of Action: Signaling Pathways
This compound exerts its pro-cognitive effects through several key signaling pathways. These include enhancing cholinergic and glutamatergic neurotransmission and activating intracellular cascades that promote neuronal survival and synaptic plasticity.
Cholinergic and Glutamatergic Modulation
This compound has been shown to potentiate the release of acetylcholine in the hippocampus, a brain region critical for memory formation.[3] It also positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to synaptic plasticity.[6][7]
Intracellular Signaling Cascades
Recent studies suggest that this compound's neuroprotective and cognitive-enhancing effects are also mediated by the activation of the α7 nicotinic acetylcholine receptor (α7nAChR) and the subsequent engagement of the PI3K/Akt/mTOR signaling pathway. This cascade is crucial for cell survival, growth, and synaptic plasticity.
Experimental Protocols
Detailed methodologies for key behavioral and analytical experiments are provided below to facilitate independent verification and further research.
Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
This model is used to assess the ability of a compound to reverse chemically induced memory deficits.
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The dark chamber is equipped with an electric grid floor.
-
Procedure:
-
Acquisition Trial: Each mouse is placed in the light compartment. After a brief habituation period, the door is opened. When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Drug Administration: this compound, vehicle, or other test compounds are administered intraperitoneally (i.p.) at specified doses (e.g., 50-100 mg/kg) 30 minutes before the administration of scopolamine (0.63 mg/kg, i.p.).
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). Longer latencies indicate better memory retention.[1]
-
-
Data Analysis: The step-through latency in the retention trial is the primary measure. Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare different treatment groups.
References
- 1. Interactions between oxiracetam, aniracetam and scopolamine on behavior and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oxiracetam on learning and memory in animals: comparison with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Oxiracetam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of (S)-Oxiracetam, a nootropic compound. While Safety Data Sheets (SDS) for the racemic mixture, Oxiracetam, do not classify it as a hazardous substance, its toxicological properties have not been fully investigated.[1][2] Therefore, a cautious approach to its disposal is warranted.
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols. When handling this compound, always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Handling should be performed in a well-ventilated area to avoid the inhalation of any dust particles.[1][2] In the event of a spill, the material should be carefully swept up to minimize dust formation and placed into a sealed container for disposal.[1][2]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on whether it is in solid form or an aqueous solution, as well as the specific regulations of your institution and locality.
Disposal of Solid this compound
For unused, expired, or waste this compound in solid form, the recommended procedure is to treat it as chemical waste:
-
Containment: Secure the solid waste in a well-labeled, sealed container. Using the original container is preferable if it is intact.[3]
-
Labeling: Clearly label the container as "Waste this compound." Include any additional information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated chemical waste storage area, ensuring it is segregated from incompatible materials, such as strong oxidizing agents.[1]
-
Professional Disposal: Contact your institution's EHS office to arrange for collection and disposal by a certified waste management contractor.[4][5]
In some jurisdictions, non-hazardous solids may be permissible for disposal in the regular trash. However, this should only be considered after explicit approval from your EHS department and verification of local regulations.[3] If this method is approved, it is best practice to first mix the compound with an inert substance like sand or kitty litter and seal it in a bag to prevent release into the environment.[6][7]
Disposal of Aqueous Solutions of this compound
Disposing of liquid solutions requires careful consideration to prevent environmental contamination.
-
Consult Regulations: Before considering drain disposal, it is mandatory to consult with your institution's EHS department and review local wastewater regulations. Many municipalities prohibit the drain disposal of laboratory chemicals.[3][8][9]
-
Dilute Solutions: In some cases, very dilute, small-quantity aqueous solutions of non-hazardous, water-soluble organic compounds may be permitted for drain disposal, followed by flushing with a large volume of water.[3][10] This is subject to local wastewater treatment plant capabilities and regulations.
-
Concentrated Solutions and Large Volumes: All concentrated solutions or larger volumes of this compound in aqueous solution should be collected as chemical waste. The solution should be placed in a labeled, sealed container and managed through your institution's hazardous waste disposal program.
Quantitative Data and Chemical Properties
While specific quantitative data on the environmental fate or disposal-related degradation of this compound is not available, the following table summarizes its key chemical properties relevant to handling and disposal.
| Property | Data |
| Appearance | White to almost white crystalline powder[1] |
| Solubility | Insoluble in water; Soluble in chloroform and ethyl acetate; Slightly soluble in ethanol[1] |
| Stability | Stable under recommended storage conditions[1] |
| Incompatibilities | Strong oxidizing agents[1] |
It is important to note that solubility can be a critical factor in disposal considerations. The stated insolubility in water suggests that drain disposal of even dilute solutions may not be appropriate.
Disposal Decision Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. dea.gov [dea.gov]
- 7. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
